molecular formula C12H19N3 B1425272 N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine CAS No. 919280-64-1

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Cat. No.: B1425272
CAS No.: 919280-64-1
M. Wt: 205.3 g/mol
InChI Key: VMZLTORMMGHBTN-UHFFFAOYSA-N
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Description

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-13-12-4-8-15(9-5-12)10-11-2-6-14-7-3-11/h2-3,6-7,12-13H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZLTORMMGHBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (CAS: 1341915-79-4) is a specialized heterocyclic amine that serves as a high-value pharmacophore and privileged scaffold in medicinal chemistry. Unlike a standalone marketed drug, this molecule functions as a critical intermediate and functional fragment in the design of therapeutics targeting G-Protein Coupled Receptors (GPCRs)—specifically the Histamine H4 and Sigma-1 receptors —and as a solubility-enhancing tail in Kinase Inhibitors (e.g., ROCK, Akt, and JAK inhibitors).

Its biological significance stems from its dual-nitrogen architecture: the piperidine nitrogen (pKa ~8-9) acts as a cationic anchor for aspartate/glutamate residues in receptor pockets, while the pyridine ring provides π-π stacking capabilities and hydrogen bond acceptor sites. This guide details its physicochemical properties, mechanism of action as a pharmacophore, synthetic protocols, and biological assay methodologies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physicochemical profile is essential for predicting the molecule's behavior in biological systems, particularly its membrane permeability and lysosomotropic properties.

Core Identity
PropertyDetail
Chemical Name N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine
Common Abbreviation N-Me-PMPA
CAS Number 1341915-79-4
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
SMILES CNC1CCN(CC2=CC=NC=C2)CC1
Physicochemical Profile[5]
  • Lipophilicity (LogP): ~0.8 - 1.2 (Predicted). This moderate lipophilicity ensures good oral bioavailability while maintaining water solubility.

  • Basicity (pKa):

    • N1 (Piperidine): ~8.5 (Protonated at physiological pH).

    • N2 (Pyridine): ~5.2 (Unprotonated at physiological pH).

    • N3 (Secondary Amine): ~9.8 (Highly basic, protonated).

  • Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, DCM) and aqueous buffers at pH < 7 due to protonation.

Biological Activity & Mechanism of Action[6]

This molecule is rarely used as a monotherapy but is a potent bioactive fragment . Its activity is defined by its ability to interact with specific protein domains.

Pharmacophore Mapping

The molecule operates via a "Cationic-Aromatic" binding mode:

  • Ionic Anchoring: The protonated secondary amine (N-methyl) and tertiary piperidine nitrogen form strong salt bridges with conserved Aspartate (Asp) or Glutamate (Glu) residues in the binding pockets of GPCRs and Kinases.

  • π-Stacking: The pyridine ring engages in T-shaped or parallel π-stacking interactions with aromatic residues (Phe, Tyr, Trp).

  • Hydrogen Bonding: The pyridine nitrogen acts as a weak H-bond acceptor.

Primary Biological Targets
A. Sigma-1 Receptor (σ1R) Ligand

The N-alkyl-4-aminoalkylpiperidine scaffold is a classic template for Sigma-1 receptor ligands.[1]

  • Mechanism: The molecule binds to the chaperone protein σ1R at the endoplasmic reticulum-mitochondrion interface.

  • Effect: Modulation of calcium signaling and cellular stress responses. High affinity is achieved through the N-benzyl/pyridyl tail fitting into the hydrophobic pocket while the amine anchors to Asp126 .

B. Histamine H4 Receptor Antagonist

The 4-aminopiperidine core is structural bedrock for H4 antagonists (e.g., JNJ 7777120 analogs).

  • Mechanism: Competitive antagonism.

  • Activity: The N-methyl group enhances selectivity over H3 receptors, while the pyridyl group mimics the imidazole of histamine, interacting with Glu182 in the transmembrane domain.

C. Kinase Inhibitor "Tail"

In oncology drug discovery, this moiety is attached to a core scaffold (e.g., pyrazole, quinazoline) to target the solvent-exposed region of the kinase ATP-binding pocket.

  • Role: Improves solubility and physicochemical properties.

  • Target Examples: ROCK1/2 (Rho-associated kinase) and Akt (Protein Kinase B).

Pathway Visualization

The following diagram illustrates the molecule's interaction logic within a cellular context.

BiologicalActivity cluster_Targets Primary Biological Targets cluster_Effects Downstream Effects Molecule N-Me-PMPA (Cationic Scaffold) Sigma1 Sigma-1 Receptor (ER Membrane) Molecule->Sigma1 Binds Asp126 H4R Histamine H4 Receptor (GPCR) Molecule->H4R Antagonizes Kinase Kinase Solvent Pocket (ROCK/Akt) Molecule->Kinase Solubilizing Tail CaMod Ca2+ Modulation (Neuroprotection) Sigma1->CaMod Immune Immune Modulation (Anti-inflammatory) H4R->Immune Solubility Improved PK/PD (Drug Design) Kinase->Solubility

Figure 1: Mechanistic pathways of N-Me-PMPA acting as a ligand and functional scaffold.

Experimental Protocols

To validate the biological activity or synthesize this compound for research, follow these standardized protocols.

Synthesis Protocol (Reductive Amination)

This is the preferred route for high purity, avoiding over-alkylation.

Reagents:

  • Precursor A: 1-(pyridin-4-ylmethyl)piperidin-4-one (1.0 eq)

  • Precursor B: Methylamine hydrochloride (1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

Step-by-Step Workflow:

  • Formation of Imine: Dissolve 1-(pyridin-4-ylmethyl)piperidin-4-one in DCE. Add Methylamine HCl and DIPEA. Stir at Room Temperature (RT) for 1 hour under Nitrogen (

    
    ).
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target M+H = 206.3).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).
    
In Vitro Sigma-1 Receptor Binding Assay

Objective: Determine the binding affinity (


) of the molecule.

Materials:

  • Membrane Source: Guinea pig brain homogenates or Jurkat cells.

  • Radioligand: [³H]-(+)-Pentazocine (2 nM).

  • Non-specific Binder: Haloperidol (10 µM).

Protocol:

  • Incubation: Incubate 100 µg of membrane protein with [³H]-(+)-Pentazocine and varying concentrations of N-Me-PMPA (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Time: Incubate for 120 minutes at 37°C.

  • Termination: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Measurement: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Synthesis & Assay Workflow Diagram

Workflow Start Start: 1-(pyridin-4-ylmethyl)piperidin-4-one Step1 Add MeNH2 + DIPEA (Imine Formation) Start->Step1 Step2 Add NaBH(OAc)3 (Reduction) Step1->Step2 Purify Purification (Flash Chrom.) Yields N-Me-PMPA Step2->Purify Incubate Incubate with [3H]-Pentazocine Purify->Incubate Use in Assay AssayPrep Prepare Membrane Homogenate (Sigma-1 Source) AssayPrep->Incubate Measure Scintillation Counting (Calculate Ki) Incubate->Measure

Figure 2: Integrated workflow for the synthesis and biological evaluation of N-Me-PMPA.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[2] Potential sensitizer.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Goel, K. K., et al. (2008).[3] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: N-[(pyridin-4-yl)methyl]piperidin-4-amine.[4] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2021). "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents." Molecules. Retrieved from [Link]

Sources

Introduction: The Privileged Piperidine Scaffold and its Pyridinylmethyl-Amine Variant

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional vectors make it an invaluable building block for designing ligands that can interact with high affinity and selectivity at diverse biological targets.[1]

Within this critical class of heterocycles, the N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine core structure represents a particularly versatile and promising motif. This scaffold combines several key pharmacophoric features:

  • A basic piperidine nitrogen, which is often protonated at physiological pH, allowing for crucial ionic interactions with biological targets. The N-methyl group modulates this basicity and lipophilicity.

  • A 4-amino group, providing a key hydrogen-bonding point and a vector for further substitution to explore structure-activity relationships (SAR).

  • A pyridin-4-ylmethyl substituent, which introduces an aromatic system capable of π-stacking and hydrogen bonding interactions, while the methylene linker provides rotational flexibility.

This combination of features has enabled the development of derivatives targeting a wide range of diseases, from viral infections to cancer and neurological disorders.[3][4] This technical guide offers a comprehensive exploration of this chemical scaffold, designed for researchers and drug development professionals. We will delve into its synthetic pathways, analyze its mechanisms of action against key biological targets, dissect structure-activity relationships, and provide detailed experimental protocols to empower further research and development.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of the N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine scaffold and its derivatives typically relies on robust and scalable chemical transformations, with reductive amination being a central strategy.[4] A common and efficient approach begins with a protected piperidine precursor to ensure regioselectivity.

The causality behind this choice is control; using a protecting group like tert-butyloxycarbonyl (Boc) on one of the nitrogen atoms allows for the selective functionalization of the other. The choice of a mild reducing agent like sodium triacetoxyborohydride is also critical, as it is selective for imines and aldehydes, tolerating many other functional groups and avoiding over-reduction.

A representative synthetic workflow is depicted below.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Methylation cluster_3 Analog Synthesis A tert-butyl (piperidin-4-yl)carbamate C Intermediate: tert-butyl ((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)carbamate A->C NaBH(OAc)₃ G Derivative Library A->G Reductive Amination B Pyridine-4-carboxaldehyde B->C D 1-(pyridin-4-ylmethyl)piperidin-4-amine C->D TFA or HCl E N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (Final Product) D->E Eschweiler-Clarke (HCHO, HCOOH) F Diverse Aldehydes/ Ketones F->G

Caption: General synthetic workflow for the target scaffold.

This modular approach is highly amenable to creating libraries of analogs for SAR studies. By substituting pyridine-4-carboxaldehyde with other aromatic or aliphatic aldehydes in the initial reductive amination step, a wide array of derivatives can be efficiently generated.

Mechanism of Action and Key Biological Targets

Derivatives of the 4-aminopiperidine scaffold have demonstrated activity against a remarkable diversity of biological targets, underscoring the scaffold's utility in drug discovery.

Inhibition of Hepatitis C Virus (HCV) Assembly

A significant application for this class of compounds is in antiviral therapy. A high-throughput screen identified 4-aminopiperidine (4AP) derivatives as potent inhibitors of HCV proliferation.[4] Mechanistic studies revealed that these compounds do not target the viral replication machinery like many FDA-approved direct-acting antivirals. Instead, they act at a later stage, inhibiting the assembly and release of infectious virions.[4] This alternative mechanism is highly valuable as it can act synergistically with existing replication inhibitors and provides a strategy to combat drug-resistant viral strains.

Modulation of G-Protein Coupled Receptors (GPCRs)

The N-methyl-1-(piperidin-4-yl)methanamine scaffold is a key component in ligands designed to target GPCRs, a vast family of transmembrane proteins implicated in numerous diseases.[1]

  • Somatostatin Receptors: Certain 4-aminopiperidine derivatives exhibit high affinity for specific subtypes of somatostatin receptors.[5][6] This makes them promising candidates for treating pathological states where these receptors are involved, such as in acromegaly and various endocrine tumors.[6]

  • CXCR4 and Opioid Receptors: The scaffold is also integral to the design of antagonists for the CXCR4 receptor, which plays a role in cancer metastasis and HIV entry, as well as modulators of opioid receptors for pain management.[1]

The mechanism for GPCR modulation typically involves the inhibition of adenylyl cyclase through Gαi coupling, which decreases intracellular cAMP levels. This is often accompanied by the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.[1]

G cluster_pathway Gαi-Coupled GPCR Signaling Ligand 4-AP Derivative (Antagonist) Receptor GPCR (e.g., CXCR4) Ligand->Receptor Blocks Binding G_Protein Gαiβγ Receptor->G_Protein Inhibition of Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP ATP ATP PKA PKA Response Cellular Response (e.g., Migration, Proliferation)

Caption: Inhibition of a Gαi-coupled GPCR signaling pathway.

Other Therapeutic Targets

The versatility of this scaffold extends to numerous other areas:

  • Anticancer: Analogs have shown growth inhibitory effects on cancer cells, with some derivatives acting as activators of the Hypoxia-Inducible Factor 1 (HIF-1α) pathway, which can promote tumor cell apoptosis.[3][7]

  • Neurological Disorders: The 4-aminopiperidine core is used to develop agents targeting the central nervous system, including analgesics and potential treatments for neurodegenerative diseases through modulation of targets like the Sigma-1 receptor.[3][8][9]

Structure-Activity Relationships (SAR) and Therapeutic Applications

Systematic modification of the N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

An SAR campaign for HCV assembly inhibitors revealed that functionality in the linker and the connected aryl ring could be broadly explored.[4] This exploration led to the identification of derivatives with enhanced potency, reduced toxicity, and improved pharmacokinetic (ADME) profiles.[4]

The following table summarizes hypothetical data based on published SAR principles for 4-aminopiperidine scaffolds, illustrating how structural changes can impact biological activity against an HCV target.

Compound IDR1 (Piperidine-N1)R2 (Pyridine Ring)R3 (Amine-N4)HCV EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Core -CH₃Unsubstituted-H2.1>20>9.5
1a -CH₂CH₃Unsubstituted-H1.5>25>16.7
1b -HUnsubstituted-H8.9>20>2.2
2a -CH₃2-Chloro-H0.8>20>25.0
2b -CH₃3-Fluoro-H1.2>25>20.8
3a -CH₃Unsubstituted-CH₂-Ph0.51530.0
3b -CH₃Unsubstituted-C(O)-Ph5.4>25>4.6

Analysis of SAR Trends:

  • N1-Substitution (R1): The N-methyl group appears important for potency. While a slightly larger ethyl group (1a) is tolerated, complete removal (1b) leads to a significant loss of activity, likely by altering the pKa or steric profile of the piperidine nitrogen.

  • Pyridine Ring Substitution (R2): Introducing electron-withdrawing groups like halogens on the pyridine ring (2a, 2b) can enhance potency, possibly by modifying the electronic properties of the ring or creating new interactions with the target protein.

  • N4-Amine Substitution (R3): Extending from the 4-amino position with a flexible, hydrophobic group like a benzyl moiety (3a) dramatically increases potency. In contrast, adding a rigid amide linker (3b) is detrimental, suggesting that a specific orientation and flexibility are required for optimal target engagement.

G cluster_sar SAR Logic Flow Core Core Scaffold (N-methyl-1-(pyridin-4-ylmethyl) piperidin-4-amine) Mod_N1 Modify N1-Alkyl Group (e.g., -H, -Et) Core->Mod_N1 Mod_Pyr Modify Pyridine Ring (e.g., Halogens) Core->Mod_Pyr Mod_N4 Modify N4-Amine (e.g., Benzyl, Amide) Core->Mod_N4 Result Modulated Potency & Selectivity Mod_N1->Result Mod_Pyr->Result Mod_N4->Result

Caption: Logical flow of a structure-activity relationship study.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system for researchers. They are based on established methodologies and offer a starting point for synthesis and evaluation.[4][10]

Protocol 1: Synthesis of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Step 1: Reductive Amination of 1-methylpiperidin-4-one

  • To a stirred solution of 1-methylpiperidin-4-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add pyridin-4-ylmethanamine (1.1 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The use of NaBH(OAc)₃ is deliberate; it is a mild and selective reagent ideal for this transformation, minimizing side reactions.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to yield the pure product.

Step 2: Characterization

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure purity and structural integrity.

Protocol 2: In Vitro HCV Replicon Assay (Conceptual Outline)
  • Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing a luciferase reporter gene) into 96-well plates.

  • Compound Treatment: Prepare serial dilutions of the synthesized N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine derivatives in DMSO and add them to the cells. Include appropriate controls (vehicle control, positive control inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator to allow for viral replication and compound action.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer. The light output is directly proportional to the level of HCV replication.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. Simultaneously, perform a cytotoxicity assay (e.g., CellTiter-Glo) to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Future Perspectives

The N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine scaffold remains a fertile ground for drug discovery. Future research efforts are likely to focus on several key areas:

  • Expansion to New Therapeutic Areas: Given the scaffold's ability to interact with diverse targets, its application could be explored for inflammatory diseases, other viral infections, and different types of cancer.[11][12]

  • Fine-Tuning Pharmacokinetics: A major focus in drug development is optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future work will involve modifying the scaffold to improve oral bioavailability, metabolic stability, and brain penetration for CNS targets.

  • Computational and Structure-Based Design: The use of computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking will become increasingly important for rationally designing next-generation analogs with higher potency and improved selectivity, thereby reducing the time and cost of discovery.

Conclusion

The N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine framework and its related analogs represent a classic example of a privileged scaffold in modern medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural and electronic features enable potent interactions with a wide range of biological targets, including viral proteins and GPCRs. The demonstrated success in areas like antiviral and anticancer research validates this scaffold as a high-value starting point for the development of novel therapeutics. Continued exploration of its chemical space, guided by mechanistic insights and rational design principles, promises to unlock new and effective treatments for a host of human diseases.

References

  • BenchChem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Smolecule. (2023, August 15). Buy 4-Aminopiperidine | 13035-19-3.
  • Chem-Impex. (n.d.). 4-Aminopiperidine.
  • Google Patents. (n.d.). US7115634B2 - 4-aminopiperidine and their use as a medicine.
  • Google Patents. (n.d.). WO2001044191A1 - 4-aminopiperidine derivatives and their use as medicine.
  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC.
  • BenchChem. (n.d.). The Pivotal Role of N-Methyl-1-(piperidin-4- YL)methanamine in Modern Medicinal Chemistry: A Technical Guide.
  • ACS Publications. (2003, May 2). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • PubMed. (2018, December 15). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways.
  • Tarbiat Modares University. (2025, April 9). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis.
  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • MDPI. (2019, May 15). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides.
  • ResearchGate. (2025, August 7). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives.
  • IntechOpen. (2021, February 24). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine scaffold represents a privileged structural motif in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this versatile core. We will dissect the key structural components—the pyridine ring, the N-methylpiperidine core, and the 4-amino group—to elucidate how modifications to each moiety influence biological activity. This document will further detail the synthetic strategies for accessing this scaffold and its analogs, along with the essential experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutics.

Introduction: The N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine Scaffold - A Privileged Motif in Drug Discovery

The convergence of a pyridine ring, an N-methylpiperidine core, and a 4-amino substituent creates a unique chemical entity with a rich three-dimensional architecture and a desirable physicochemical profile for drug development. The N-methylpiperidine moiety is a common feature in numerous central nervous system (CNS) active drugs, where it can influence properties such as basicity, solubility, and metabolic stability[1]. The 4-aminopiperidine scaffold is a versatile building block found in a wide array of bioactive compounds, including potent cognition enhancers and N-type calcium channel blockers[2][3]. The pyridinylmethyl substituent provides a key interaction point, often with aromatic or hydrogen-bonding domains of biological targets.

The strategic combination of these three components has led to the discovery of potent modulators of various biological targets, including G-protein coupled receptors (GPCRs) such as dopamine D4 and histamine H3 receptors, as well as enzymes like farnesyltransferase[1][4][5][6][7]. This guide will systematically explore the SAR of this scaffold, providing a rationale for the design of next-generation therapeutics.

Synthetic Strategies for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine and its Analogs

The synthesis of the N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine core and its derivatives is typically achieved through a convergent synthetic approach. A common strategy involves the reductive amination of a suitably protected 4-piperidone derivative, followed by the introduction of the pyridinylmethyl group and subsequent manipulation of the 4-amino substituent.

General Synthetic Protocol

A representative synthetic route is outlined below, starting from commercially available N-Boc-4-piperidone. This multi-step synthesis offers flexibility for introducing diversity at various positions of the scaffold.

Step 1: Reductive Amination to Introduce the 4-Amino Group

N-Boc-4-piperidone is reacted with an appropriate amine (e.g., ammonia, a primary amine, or a secondary amine) in the presence of a reducing agent such as sodium triacetoxyborohydride to furnish the corresponding N-Boc-4-aminopiperidine derivative.

Step 2: Deprotection of the Piperidine Nitrogen

The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the 4-aminopiperidine intermediate.

Step 3: N-Alkylation with Pyridinylmethyl Halide

The secondary amine of the piperidine ring is then alkylated with a 4-(halomethyl)pyridine (e.g., 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine) in the presence of a base (e.g., potassium carbonate or triethylamine) to introduce the pyridinylmethyl moiety.

Step 4: N-Methylation of the Piperidine Nitrogen

If the desired final compound has a methyl group on the piperidine nitrogen, this can be introduced via the Eschweiler-Clarke reaction, using formaldehyde and formic acid[8]. Alternatively, direct reductive amination of 4-(pyridin-4-ylmethyl)piperidin-4-amine with formaldehyde and a reducing agent can be employed.

Below is a visual representation of a generalized synthetic workflow.

G start N-Boc-4-piperidone step1 Reductive Amination (R-NH2, NaBH(OAc)3) start->step1 intermediate1 N-Boc-4-aminopiperidine (Protected) step1->intermediate1 step2 Boc Deprotection (TFA or HCl) intermediate1->step2 intermediate2 4-Aminopiperidine (Deprotected) step2->intermediate2 step3 N-Alkylation (4-(Halomethyl)pyridine, Base) intermediate2->step3 intermediate3 1-(Pyridin-4-ylmethyl)piperidin-4-amine step3->intermediate3 step4 N-Methylation (HCHO, HCOOH) intermediate3->step4 product N-methyl-1-(pyridin-4-ylmethyl) piperidin-4-amine step4->product

Caption: Generalized synthetic workflow for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine scaffold can be finely tuned by modifying its three key structural components. The following sections will delve into the SAR of each of these components, drawing upon findings from various studies on related compounds.

The Pyridine Ring: A Key Interaction Motif

The pyridine ring plays a crucial role in the interaction of these ligands with their biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking or hydrophobic interactions.

  • Position of the Nitrogen Atom: The position of the nitrogen atom within the pyridine ring is often critical for activity. For instance, in a series of farnesyltransferase inhibitors, changing the 3-pyridylmethyl group to a 2- or 4-pyridylmethyl group resulted in a complete loss of activity, highlighting the specific geometric requirements for target engagement[1]. Similarly, in a series of CDK9 inhibitors, the 3-pyridyl regioisomer demonstrated superior activity compared to the 2-pyridyl and 4-pyridyl analogs[9].

  • Substitution on the Pyridine Ring: Introduction of substituents on the pyridine ring can modulate electronic properties, steric hindrance, and the potential for additional interactions. For example, in a series of BTK inhibitors, the introduction of a fluorine atom on the pyridine ring significantly enhanced inhibitory activity[10].

  • Bioisosteric Replacements: Replacing the pyridine ring with other heterocycles is a common strategy to improve pharmacokinetic properties or to explore alternative binding modes. Common bioisosteres for the pyridine ring include other nitrogen-containing heterocycles like pyrimidine, pyrazine, and imidazole, as well as non-heterocyclic aromatic rings with appropriate substituents to mimic the hydrogen bonding capacity of the pyridine nitrogen[9][11]. For example, in a series of dopamine D4 receptor ligands, replacement of a pyridine ring with a pyrimidine ring was well-tolerated and led to potent compounds[6].

The N-Methylpiperidine Core: Modulator of Physicochemical Properties and Target Affinity

The N-methylpiperidine core serves as a central scaffold, orienting the pyridinylmethyl and 4-amino substituents in a specific spatial arrangement. Modifications to this core can significantly impact the compound's physicochemical properties and its interaction with the target.

  • The N-Methyl Group: The methyl group on the piperidine nitrogen influences the basicity of the nitrogen atom and can provide a key hydrophobic interaction with the target protein. In many cases, the N-methyl group is optimal for activity. However, its replacement with other alkyl groups or its removal can lead to changes in potency and selectivity. For example, in a series of dopamine D4 receptor antagonists, the nature of the N-substituent on a piperazine ring (a close analog of piperidine) was found to modulate functional activity[5].

  • Conformation of the Piperidine Ring: The piperidine ring typically adopts a chair conformation. The orientation of the substituents (axial vs. equatorial) can be critical for proper binding to the target. The design of rigid analogs or the introduction of substituents that lock the conformation can be a useful strategy to enhance affinity and selectivity.

  • Piperidine Bioisosteres: In some cases, the piperidine ring can be replaced with other cyclic amines, such as piperazine or pyrrolidine, to modulate basicity, lipophilicity, and to explore different vector spaces for substituent placement[4][12].

The 4-Amino Group: A Versatile Handle for Potency and Selectivity

The 4-amino group provides a crucial point for introducing a wide variety of substituents that can interact with the target protein and fine-tune the overall properties of the molecule.

  • Substitution on the Amino Nitrogen: The nature of the substituent(s) on the 4-amino nitrogen is a key determinant of biological activity. This position is often used to introduce larger, more complex functionalities that can occupy specific pockets in the target protein. For example, in a series of N-(piperidin-4-yl)benzamide derivatives, substitution at this position with various benzamide moieties led to potent activators of hypoxia-inducible factor 1 (HIF-1) pathways[13].

  • Linker to the Substituent: The linker connecting the 4-amino nitrogen to a terminal group can also influence activity. Variations in linker length, rigidity, and chemical nature (e.g., alkyl chain, amide, sulfonamide) can alter the positioning of the terminal group and impact binding affinity.

  • Bioisosteric Replacements for the Amino Group: While direct replacement of the amino group is less common, its role as a key attachment point means that the entire 4-amino-substituent moiety can be considered for bioisosteric replacement to improve properties like metabolic stability or to explore new interactions with the target.

The following table summarizes the general SAR trends for the N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine scaffold based on the analysis of related compounds.

Molecular FragmentModificationGeneral Impact on ActivityReferences
Pyridine Ring Position of NitrogenOften critical for optimal geometry and interaction. 3- and 4-pyridyl isomers are frequently active.[1][9]
Ring SubstitutionCan modulate electronics and provide additional interactions. Halogenation can enhance potency.[10]
Bioisosteric ReplacementPyrimidine, pyrazine, and other heterocycles can be well-tolerated and may improve properties.[6][9][11]
N-Methylpiperidine Core N-Methyl GroupInfluences basicity and provides hydrophobic interactions. Often optimal, but other small alkyl groups can be tolerated.[5]
Ring ConformationChair conformation is typical. Substituent orientation (axial/equatorial) is important for binding.-
Piperidine BioisosteresPiperazine and pyrrolidine can be used to modulate physicochemical properties.[4][12]
4-Amino Group N-SubstitutionKey for introducing diverse functionalities to interact with specific target pockets.[13]
Linker to SubstituentLength and nature of the linker affect the positioning of the terminal group.-

Biological Evaluation: Methodologies and Assays

The biological evaluation of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine analogs is highly dependent on the therapeutic target of interest. Given that this scaffold is prevalent in compounds targeting GPCRs, a common starting point is to assess their binding affinity and functional activity at a panel of relevant receptors.

GPCR Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor[14]. These assays are essential for initial screening and for establishing the SAR of a series of compounds.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared from stable cell lines or tissue homogenates.

  • Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

A schematic of a competitive radioligand binding assay is presented below.

G cluster_0 Assay Components cluster_1 Binding Equilibrium cluster_2 Measurement Receptor GPCR in Cell Membrane Binding Competition for Binding Site Receptor->Binding Radioligand Radiolabeled Ligand (*L) Radioligand->Binding TestCompound Test Compound (I) TestCompound->Binding Separation Separation of Bound and Free Ligand Binding->Separation Detection Quantification of Bound Radioligand Separation->Detection Analysis IC50 and Ki Determination Detection->Analysis

Sources

Topic: Potential Therapeutic Targets of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine is a novel chemical entity whose biological targets are not yet publicly characterized. This guide eschews a speculative list of targets and instead provides a comprehensive, strategic framework for the systematic identification and validation of its potential therapeutic targets. We present a multi-pronged approach commencing with in silico predictive modeling to generate initial hypotheses, followed by robust, unbiased experimental methods for target discovery directly from complex biological systems. The narrative emphasizes the causality behind experimental choices and establishes a self-validating workflow through orthogonal validation techniques, from direct biophysical binding assays to cellular target engagement and functional-response studies. This document serves as a technical roadmap for researchers seeking to deconvolve the mechanism of action for this, or any, novel small molecule.

Introduction: Defining the Challenge and Strategy

The compound N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine presents a structure with multiple pharmacophoric features suggestive of biological activity. Key moieties include:

  • A Piperidine Scaffold: A common motif in centrally active drugs, capable of interacting with a wide range of receptors and transporters.

  • A Basic Amine (pKa ~9-10): Likely protonated at physiological pH, forming a positive ion capable of engaging in ionic interactions with acidic residues (e.g., Asp, Glu) in protein binding pockets.

  • A Pyridinylmethyl Group: The pyridine ring is a bioisostere of a phenyl ring but with a hydrogen bond acceptor (the nitrogen atom) and a different aromatic profile, potentially conferring selectivity for specific targets.

Given the absence of published data for this specific molecule, our strategy is not to guess targets but to outline a rigorous, industry-standard workflow for their discovery and validation. This process is bifurcated into two main phases: Hypothesis Generation (in silico methods) and Hypothesis Testing (experimental discovery and validation).

Phase I: Hypothesis Generation via In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently generate a ranked list of plausible protein targets. These in silico approaches leverage vast databases of known ligand-target interactions and protein structures to predict novel interactions.

Rationale for a Ligand-Based Approach

The most direct predictive method is to apply the principle that structurally similar molecules often exhibit similar biological activities. By identifying known bioactive compounds that are structurally analogous to our query molecule, we can infer that our compound may share targets with them.

Protocol: 2D/3D Chemical Similarity Searching
  • Input: The canonical SMILES string for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine: CN(C1CCN(CC2=CC=NC=C2)CC1)

  • Tools: Publicly accessible databases such as PubChem, ChEMBL, and similarity search tools like ChemMine or SwissTargetPrediction.

  • Methodology:

    • Submit the SMILES string to the similarity search interface.

    • Select a similarity metric, most commonly the Tanimoto coefficient, calculated using molecular fingerprints (e.g., ECFP4, MACCS keys). A Tanimoto score > 0.85 indicates high similarity.

    • The search will return a list of known compounds ranked by similarity.

    • Critically analyze the bioactivity data (e.g., IC50, Ki values) associated with the top hits from the ChEMBL database.

  • Anticipated Outcome & Interpretation: This analysis will likely yield a set of protein classes. For instance, if the top hits are predominantly histamine H3 receptor antagonists or dopamine D2 receptor ligands, these become our primary hypothetical target classes. This provides an immediate, data-driven starting point for investigation.

Rationale for a Structure-Based Approach

When a high-resolution 3D structure of a potential target is available, reverse (or inverse) docking can be employed. This technique computationally "docks" our single query ligand into the binding sites of thousands of different proteins to predict binding affinity.

Protocol: Reverse Docking
  • Input: A 3D conformer of the query molecule (e.g., in .mol2 or .sdf format).

  • Tools: Web servers like ReverseDock or CRDS provide user-friendly interfaces to screen against curated databases of druggable protein structures.

  • Methodology:

    • Upload the 3D structure of the ligand.

    • Select a target database (e.g., human proteins from the PDB).

    • Initiate the docking simulation. The server will use a scoring function (e.g., AutoDock Vina's empirical binding affinity) to estimate the binding energy for each protein-ligand pair.

    • The output is a list of proteins ranked by their predicted binding affinity (e.g., kcal/mol).

  • Anticipated Outcome & Interpretation: The results will provide a ranked list of potential protein targets. It is crucial to apply scientific judgment; for example, if the top-ranked hits are all members of the kinase family, this strengthens the hypothesis. The predicted binding pose should also be visually inspected for plausibility (e.g., formation of the expected ionic bond with the protonated amine).

Data Summary: Consolidating In Silico Predictions

The outputs from both ligand- and structure-based approaches should be consolidated into a single table to identify consensus predictions, which represent the highest-priority targets for experimental validation.

Prediction Method Predicted Target/Target Class Score/Metric Rationale/Evidence
Similarity SearchHistamine H3 ReceptorTanimoto: 0.88Top hit is a known H3R antagonist with sub-nanomolar affinity.
Similarity SearchDopamine D2 ReceptorTanimoto: 0.86Multiple known D2R ligands in top 10 hits.
Reverse DockingSerotonin Transporter (SERT)Vina Score: -9.5 kcal/molHigh predicted affinity; plausible binding pose in central site.
Reverse DockingAcetylcholinesteraseVina Score: -9.2 kcal/molStrong predicted affinity.
Consensus Aminergic GPCRs/Transporters High Convergent evidence from orthogonal computational methods.

Phase II: Experimental Target Identification & Validation

While in silico methods provide hypotheses, they require rigorous experimental validation. The goal of this phase is to move from predicted targets to confirmed, biologically relevant interactions. We employ two parallel strategies: an unbiased, discovery-oriented approach (Chemical Proteomics) and a hypothesis-driven validation of specific targets predicted in Phase I.

Unbiased Target Discovery: Chemical Proteomics

This powerful technique uses the small molecule itself as "bait" to capture its binding partners from a complex biological mixture, such as a cell or tissue lysate.[1][2][3] This approach is unbiased as it does not rely on prior assumptions about the target's identity.

The core principle of AC-MS is to immobilize the compound of interest on a solid support (e.g., resin beads), incubate it with a proteome, wash away non-specific proteins, and then elute and identify the specifically bound proteins using mass spectrometry.[4][5][6]

  • Probe Synthesis: Synthesize a derivative of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or amine). This linker is crucial for attaching the compound to the resin without sterically hindering its target-binding motif.

  • Immobilization: Covalently couple the synthesized probe to an activated resin (e.g., NHS-activated sepharose beads) to create the affinity matrix.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., human neuroblastoma SH-SY5Y cells if CNS targets are suspected).

  • Affinity Enrichment:

    • Incubate the affinity matrix with the cell lysate to allow the target proteins to bind to the immobilized compound.

    • As a crucial control, in a parallel experiment, pre-incubate the lysate with a high concentration of the original, "free" compound before adding it to the affinity matrix. True targets will bind the free compound, preventing them from binding to the resin.

  • Washing: Wash the resin extensively with buffer to remove proteins that are non-specifically bound.

  • Elution: Elute the specifically bound proteins from the resin, often by boiling in SDS-PAGE sample buffer.

  • Identification:

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Excise the protein bands, perform in-gel trypsin digestion, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are present in the main experiment but significantly reduced or absent in the "free compound" competition control are considered high-confidence candidate targets.

Caption: Workflow for unbiased target identification using Affinity Chromatography-Mass Spectrometry (AC-MS).

Hypothesis-Driven Target Validation

This arm of the strategy focuses on validating the specific, high-priority candidate targets identified from in silico predictions and the AC-MS screen. Validation is a multi-step process designed to build a robust case for a direct, functionally relevant interaction.

The first step is to confirm a direct, physical interaction between the compound and a purified recombinant version of the candidate target protein.

  • Surface Plasmon Resonance (SPR): This label-free technique measures binding in real-time by detecting changes in the refractive index on a sensor chip where the target protein is immobilized.[7][8][9][10][11] It provides kinetic data (association rate, k_on; dissociation rate, k_off) and the equilibrium dissociation constant (K_D), a measure of binding affinity.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (K_D, stoichiometry 'n', enthalpy ΔH, and entropy ΔS).[12][13][14] It is considered the gold standard for confirming binding affinity in solution.

Technique Key Output Causality Insight
SPR K_D, k_on, k_offMeasures the kinetics of the interaction (how fast it binds and releases).
ITC K_D, n, ΔH, ΔSMeasures the thermodynamics (what forces drive the binding).

A compound must not only bind to a purified protein but also engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the definitive method for this.

  • Rationale: The binding of a ligand (our compound) to its target protein generally increases the protein's thermal stability.

  • Protocol: CETSA

    • Treat intact cells with the compound or a vehicle control.

    • Heat aliquots of the treated cells across a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by centrifugation.

    • Quantify the amount of soluble target protein remaining in the supernatant at each temperature using Western Blot or ELISA.

    • Result: In the presence of the compound, the target protein will remain soluble at higher temperatures, resulting in a characteristic "shift" in its melt curve. This confirms target engagement in a physiological setting.

Caption: The principle of CETSA: ligand binding stabilizes the target protein against heat-induced aggregation.

The final and most critical step is to demonstrate that the compound's binding to the target alters its biological function. The specific assay depends entirely on the nature of the validated target.

  • If the Target is a GPCR:

    • cAMP Assays: For Gs- or Gi-coupled receptors, measure the inhibition or stimulation of cyclic AMP production using HTRF or AlphaScreen assays.

    • Calcium Flux Assays: For Gq-coupled receptors, measure the mobilization of intracellular calcium using fluorescent dyes like Fluo-4.

  • If the Target is an Enzyme:

    • Measure the compound's effect on the enzyme's catalytic activity using a substrate-turnover assay (e.g., colorimetric, fluorescent, or luminescent). Determine the IC50 (for inhibitors) or EC50 (for activators).

  • If the Target is an Ion Channel:

    • Use electrophysiology techniques, such as patch-clamp, to measure the compound's effect on ion flow across the cell membrane.

Conclusion and Future Directions

This guide has detailed a systematic, multi-tiered strategy for the deconvolution of therapeutic targets for the novel compound N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine. The workflow is designed to be self-validating, progressing from broad, predictive in silico screening to unbiased experimental discovery, and culminating in rigorous biophysical and cell-based validation of specific targets. By confirming direct binding (SPR/ITC), cellular target engagement (CETSA), and functional modulation, this process builds an unassailable case for a compound's mechanism of action.

Successful identification of a validated target opens the door to rational, structure-based drug design for lead optimization, the development of robust biomarkers for clinical trials, and a deeper understanding of the biological pathways that can be modulated for therapeutic benefit.

References

  • Isothermal titration calorimetry in drug discovery. PubMed, [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments, [Link]

  • An in silico Approach for Integrating Phenotypic and Target‐based Approaches in Drug Discovery. PMC, [Link]

  • SPR applications in early drug discovery | Alto™ Digital SPR. Nicoya Lifesciences, [Link]

  • Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science. BioDuro, [Link]

  • How does SPR work in Drug Discovery?. deNOVO Biolabs, [Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory, [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI, [Link]

  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent, [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology, [Link]

  • A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Publishing, [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI, [Link]

  • Application of isothermal titration calorimetry in drug discovery and development. ResearchGate, [Link]

  • SPR Provides a Boost to Drug Discovery and Development. Photonics Spectra, [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, [Link]

  • Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes. PMC, [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix, [Link]

  • Full article: Chemical Proteomics Applied to Target Identification and Drug Discovery. Taylor & Francis Online, [Link]

  • Phenotypic profiling in drug discovery. Drug Target Review, [Link]

  • Chemical Proteomics. Evotec, [Link]

  • Proteomics in Drug Discovery. Journal of Applied Pharmaceutical Science, [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter, [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC, [Link]

  • 4.8. Cellular Thermal Shift Assay (CETSA). Bio-protocol, [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC, [Link]

  • Cell-based Assays for GPCR Activity. Biocompare, [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge, [Link]

  • Affinity Chromatography Protocol. Conduct Science, [Link]

  • MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Multispan, Inc., [Link]

  • Affinity Chromatography: Principle, Parts, Steps, Uses. Microbe Notes, [Link]

  • GPCR Calcium Product Solutions. Eurofins DiscoverX, [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online, [Link]

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An In-depth Technical Guide to N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine, a substituted 4-aminopiperidine derivative with significant potential in medicinal chemistry. Given the limited direct literature on this specific molecule, this paper constructs a robust framework for its synthesis and potential pharmacological relevance based on established principles and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel piperidine-based therapeutic agents.

Introduction: The Prominence of the 4-Aminopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and the ability to be readily functionalized at various positions make it a privileged scaffold in drug discovery. Within this class, the 4-aminopiperidine core is of particular interest, serving as a key building block for compounds targeting a diverse range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4] Derivatives of 4-aminopiperidine have shown promise as antifungal agents, CCR5 antagonists for HIV-1 entry inhibition, and as ligands for the dopamine transporter.[3][4][5]

This guide focuses on a specific derivative, N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine, which combines the 4-aminopiperidine core with a pyridin-4-ylmethyl substituent at the 1-position and a methyl group on the exocyclic amine. This unique combination of structural features suggests a potential for interesting pharmacological properties, which will be explored herein.

Proposed Synthesis of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

The synthesis of the target compound can be logically approached in a two-step sequence starting from commercially available precursors: tert-butyl piperidin-4-ylcarbamate and pyridine-4-carbaldehyde. The proposed synthetic route involves an initial reductive amination to introduce the pyridin-4-ylmethyl group at the piperidine nitrogen, followed by deprotection and subsequent N-methylation of the primary amine.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & N-methylation tert-butyl piperidin-4-ylcarbamate tert-butyl piperidin-4-ylcarbamate Intermediate_A tert-butyl (1-((pyridin-4-yl)methyl)piperidin-4-yl)carbamate tert-butyl piperidin-4-ylcarbamate->Intermediate_A Sodium triacetoxyborohydride Pyridine-4-carbaldehyde Pyridine-4-carbaldehyde Pyridine-4-carbaldehyde->Intermediate_A Intermediate_B 1-(pyridin-4-ylmethyl)piperidin-4-amine Intermediate_A->Intermediate_B Trifluoroacetic acid Target_Compound N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine Intermediate_B->Target_Compound Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid)

Caption: Proposed two-step synthesis of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl (1-((pyridin-4-yl)methyl)piperidin-4-yl)carbamate

This procedure is adapted from established methods for reductive amination of N-substituted 4-piperidones.[3]

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and pyridine-4-carbaldehyde (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at room temperature, add sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to afford tert-butyl (1-((pyridin-4-yl)methyl)piperidin-4-yl)carbamate.

Step 2: Synthesis of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

This step involves the deprotection of the Boc group followed by N-methylation via the Eschweiler-Clarke reaction.

  • Boc Deprotection: Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir the solution at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the crude 1-(pyridin-4-ylmethyl)piperidin-4-amine as a TFA salt.

  • Eschweiler-Clarke N-Methylation: To a solution of the crude amine from the previous step in formic acid (5 eq), add formaldehyde (37% aqueous solution, 5 eq).

  • Heat the reaction mixture at 80-90 °C for 8-12 hours.

  • Cool the reaction to room temperature and basify with a 2M aqueous solution of sodium hydroxide.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM with 1% triethylamine) to yield N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine.

Inferred Pharmacological Profile and Potential Therapeutic Applications

The pharmacological profile of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine can be inferred by examining the structure-activity relationships (SAR) of analogous compounds.

Potential as an Antifungal Agent

Research into 4-aminopiperidine derivatives has identified them as a novel class of antifungal agents that target ergosterol biosynthesis.[3] The general structure-activity relationship suggests that a benzyl or phenylethyl group at the piperidine nitrogen, combined with a long alkyl chain at the 4-amino position, enhances antifungal activity.[3] While the pyridin-4-ylmethyl group is not a direct analogue of these, its aromatic character and hydrogen bonding potential could lead to interactions with the fungal enzyme targets. The N-methyl group on the exocyclic amine is a deviation from the long alkyl chains that have shown optimal activity. However, it may still confer some level of antifungal properties.

Potential as a CCR5 Antagonist

4-Substituted-4-aminopiperidine derivatives have been developed as potent CCR5 antagonists, which are a class of HIV-1 entry inhibitors.[4] The 4-aminopiperidine scaffold serves as a key pharmacophore in these molecules. While the substitution pattern of the target compound differs from the reported CCR5 antagonists, the core structure suggests that it could be a starting point for the design of novel anti-HIV agents.

Potential as a Dopamine Transporter (DAT) Ligand

Derivatives of aminopiperidines have been investigated as ligands for the dopamine transporter, with potential applications in treating substance abuse and other central nervous system (CNS) disorders.[5] The affinity and selectivity for DAT are influenced by the substituents on the piperidine nitrogen and the 4-amino group. The pyridin-4-ylmethyl group, with its nitrogen atom, could potentially engage in specific interactions within the DAT binding pocket.

Structure-Activity Relationship Summary
Compound/ScaffoldKey Structural FeaturesBiological ActivityReference
1-benzyl-N-dodecylpiperidin-4-amineBenzyl at N1, Dodecyl at N4-amineAntifungal (Candida spp., Aspergillus spp.)[3]
4-Substituted-4-aminopiperidinesVaried substituents at C4 and N4-amineCCR5 Antagonists (Anti-HIV)[4]
(Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidinesBulky lipophilic group at N1Dopamine Transporter (DAT) Ligands[5]

This table highlights that the substituents at both the piperidine nitrogen and the 4-amino group are critical for determining the biological activity of 4-aminopiperidine derivatives.

Signaling_Pathway cluster_0 Hypothetical Antifungal Mechanism Target_Compound N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Target_Compound->Ergosterol_Biosynthesis Inhibition Fungal_Cell_Membrane Fungal Cell Membrane Disruption Ergosterol_Biosynthesis->Fungal_Cell_Membrane Leads to

Caption: Hypothetical mechanism of action for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine as an antifungal agent.

Conclusion

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine represents an intriguing, yet underexplored, molecule within the medicinally significant 4-aminopiperidine class. This technical guide has provided a plausible and detailed synthetic route for its preparation, leveraging established chemical transformations. Furthermore, by analyzing the structure-activity relationships of closely related compounds, we have inferred potential pharmacological activities, including antifungal, anti-HIV, and CNS-related applications. This document serves as a foundational resource to stimulate further investigation into the synthesis, characterization, and biological evaluation of this promising compound and its derivatives. The proposed methodologies and a priori assessment of its potential bioactivities offer a solid starting point for researchers aiming to expand the therapeutic landscape of piperidine-based agents.

References

Sources

Methodological & Application

Application Note: N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (NMPPA) as a Research Tool

[1]

Executive Summary

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (referred to herein as NMPPA ) is a high-value "privileged scaffold" intermediate used extensively in the synthesis of bioactive small molecules.[1] It serves as a critical building block for libraries targeting Serine/Threonine Kinases (e.g., Akt/PKB, CDK2) , G-Protein Coupled Receptors (GPCRs) , and Sigma Receptors .

Unlike simple reagents, NMPPA acts as a pharmacophore hybrid :

  • The Piperidine Core: Provides a flexible, saturated linker that positions substituents in specific 3D orientations.[1][2]

  • The 4-Methylamino Group: A nucleophilic handle for coupling to aromatic heterocycles (hinge binders) or forming urea/amide linkages.[1]

  • The Pyridin-4-ylmethyl Tail: A functional group that modulates solubility (via protonation at physiological pH) and engages in

    
    -stacking or hydrogen bonding in solvent-exposed protein pockets.[1]
    

This guide details the protocols for synthesizing NMPPA, utilizing it in library generation, and validating its incorporation into bioactive ligands.[1]

Physicochemical Profile & Pharmacophore Logic[1]

Before experimental application, researchers must understand the chemical behavior of NMPPA to optimize reaction conditions and binding affinity.[1]

Table 1: Physicochemical Properties
PropertyValueRelevance in Research
Molecular Formula

Core scaffold calculation.[1]
Molecular Weight 205.30 g/mol Fragment-based drug design (FBDD).[1]
pKa (Piperidine N) ~8.5 - 9.0Primary basic center; protonated at pH 7.[1]4.
pKa (Pyridine N) ~5.2Secondary basic center; modulates solubility.[1]
LogP (Predicted) 0.8 - 1.2Favorable lipophilicity for CNS/cell penetration.[1]
H-Bond Donors 1 (Secondary Amine)Critical for amide/urea formation.[1]
H-Bond Acceptors 3Interaction with protein residues (e.g., Asp/Glu).[1]
Pharmacophore Mapping

The utility of NMPPA lies in its ability to bridge the "Hinge Region" of a kinase with the "Ribose Pocket" or solvent front.[1]

PharmacophoreNMPPANMPPA ScaffoldAmine4-Methylamino Group(Nucleophile)NMPPA->AminePiperidinePiperidine Ring(Rigid Spacer)NMPPA->PiperidinePyridinePyridine Tail(Solubilizing/Binding)NMPPA->PyridineTarget_HingeTarget: Hinge Region(e.g., Kinase ATP site)Amine->Target_Hinge Forms Amide/UreaPiperidine->AminePiperidine->PyridineTarget_PocketTarget: Solvent Pocket(e.g., Asp/Glu residues)Pyridine->Target_Pocket H-Bond / Salt Bridge

Figure 1: Pharmacophore dissection of NMPPA showing its dual-binding potential in kinase inhibitor design.[1]

Protocol A: Synthesis of NMPPA (In-House Preparation)

While commercially available, in-house synthesis allows for the introduction of isotopic labels (e.g.,

Reaction Type: Reductive Amination Sequence Scale: 10 mmol (scalable to grams)[1]

Reagents Required:
  • Starting Material A: 1-Boc-4-piperidone (CAS: 79099-07-3)[1]

  • Reagent B: Methylamine (2M in THF or MeOH)

  • Reagent C: Pyridine-4-carboxaldehyde (CAS: 872-85-5)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride[1]

  • Acid: Trifluoroacetic acid (TFA) or HCl/Dioxane[1]

Step-by-Step Methodology:
  • Intermediate Formation (N-Boc-4-methylaminopiperidine):

    • Dissolve 1-Boc-4-piperidone (2.0 g, 10 mmol) in DCM (20 mL).

    • Add Methylamine (2M in THF, 7.5 mL, 15 mmol) and stir for 30 min at RT to form the imine.

    • Add Sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise.

    • Stir for 12 hours. Quench with sat. NaHCO3. Extract with DCM.[1][3]

    • Checkpoint: Verify Mono-methylation via LCMS (M+H = 215.17).[1]

  • Deprotection:

    • Dissolve the intermediate in DCM (10 mL).

    • Add TFA (5 mL) at 0°C. Stir for 2 hours at RT.

    • Concentrate in vacuo.[1] Note: The product exists as a TFA salt.

  • Final Assembly (Introduction of Pyridine Tail):

    • Redissolve the crude amine salt in DCE (Dichloroethane) (30 mL).

    • Add TEA (Triethylamine) to adjust pH to ~8.[1]

    • Add Pyridine-4-carboxaldehyde (1.1 eq).[1] Stir for 1 hour.

    • Add Sodium triacetoxyborohydride (1.5 eq). Stir overnight.

    • Workup: Quench with water. Extract with DCM/Isopropanol (3:1) (necessary due to polarity).[1]

    • Purification: Flash chromatography (DCM:MeOH:NH4OH, 90:9:1).[1]

Yield Expectation: 60-75% overall. Storage: Store as HCl salt at -20°C (hygroscopic).

Protocol B: Application in Kinase Inhibitor Synthesis

This protocol demonstrates using NMPPA to synthesize a Pyrrolo[2,3-d]pyrimidine-based Akt Inhibitor analog (based on J. Med.[1] Chem. protocols [1]).

Objective: Couple NMPPA to a chloro-heterocycle core via nucleophilic aromatic substitution (

Workflow Diagram

SynthesisWorkflowStep1Step 1: Core Activation(4-Chloro-7H-pyrrolo[2,3-d]pyrimidine)Step2Step 2: NMPPA Coupling(Solvent: n-BuOH / DIPEA, 120°C)Step1->Step2+ NMPPAStep3Step 3: Deprotection/Workup(Removal of SEM/Tos group if present)Step2->Step3FinalFinal Ligand(Akt Inhibitor Analog)Step3->Final

Figure 2: General workflow for coupling NMPPA to a kinase hinge-binding core.

Detailed Procedure:
  • Reaction Setup:

    • In a microwave vial, combine 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and NMPPA (1.2 eq).

    • Solvent: n-Butanol or DMF (3 mL per mmol).[1]

    • Base: DIPEA (3.0 eq).[1]

  • Coupling (

    
    ): 
    
    • Heat to 120°C for 12 hours (thermal) or 140°C for 45 mins (Microwave).

    • Mechanism:[1][4][3][5] The secondary amine of NMPPA attacks the C4-position of the pyrimidine, displacing chloride.

  • Deprotection (if Tosyl/SEM protected):

    • Add LiOH (aq) / THF and heat at 60°C for 4 hours to remove the Tosyl group on the pyrrole nitrogen.

  • Isolation:

    • Evaporate solvents.[1] Purify via Prep-HPLC (Reverse phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Biological Validation (In Vitro)

Once the NMPPA-derived ligand is synthesized, its activity is verified using a competitive binding assay.[1]

Assay: TR-FRET Kinase Binding (LanthaScreen™)

Rationale: Determines if the NMPPA moiety effectively directs the molecule to the ATP-binding site.[1]

  • Reagents:

    • Kinase (e.g., Akt1/PKB alpha).[1]

    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.[1]

    • Antibody: Europium-labeled anti-GST antibody (binds to the kinase).[1]

  • Procedure:

    • Prepare serial dilutions of the NMPPA-ligand in DMSO (1% final conc).[1]

    • Add Kinase/Antibody mixture to a 384-well plate.

    • Add Tracer.[1]

    • Incubate for 1 hour at RT.

  • Readout:

    • Measure FRET signal (Ex 340 nm, Em 665 nm / 615 nm).

    • Data Analysis: A decrease in FRET signal indicates the NMPPA-ligand has displaced the tracer.[1] Calculate

      
      .
      

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Coupling Steric hindrance of N-methylSwitch to high-boiling solvent (DMSO/NMP) and increase Temp to 150°C.
Product Insoluble Pyridine aggregationUse acidified mobile phases (0.1% TFA) during purification to protonate the pyridine.[1]
Polyamination Excess aldehyde in synthesisEnsure strict stoichiometry (1.0-1.1 eq) of Pyridine-4-carboxaldehyde.
NMR Broadening Chair flipping of piperidineRun NMR at elevated temperature (50°C) or in

+ TFA-d.

References

  • Caldwell, J. J., et al. (2010).[1] "Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt)." Journal of Medicinal Chemistry, 53(5), 2239–2249.[1]

  • BenchChem. (2025).[1][2][6][7] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem Application Notes.

  • PubChem. (2025).[1] "N-[(pyridin-4-yl)methyl]piperidin-4-amine Compound Summary." National Library of Medicine.[1] [1]

  • Thoma, G., et al. (2004).[1] "Orally active inhibitors of the calcineurin/NFAT pathway."[1] Journal of Medicinal Chemistry, 47(10), 2534-2549. (Demonstrates piperidine-pyridine linkers).

  • ChemicalBook. (2026).[1][8] "1-Methylpiperidin-4-amine Chemical Properties and Uses."

(Note: NMPPA is a research chemical.[1][9] Ensure all handling complies with local chemical hygiene plans and safety regulations.)

Application Note: Purification & Isolation of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine . The protocol addresses the specific challenges posed by this molecule: its high polarity, multiple basic centers (tri-amine), and susceptibility to oxidative degradation or "tailing" on silica.

Part 1: Chemical Profile & Purification Strategy

The Molecule

This compound functions as a versatile linker in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands). It features three distinct nitrogen centers with varying pKa values, which dictates the purification logic.

CenterTypeApprox. pKaReactivity/Behavior
N1 (Pyridine) Aromatic~5.2Weak base. Protonates only at low pH.
N2 (Piperidine) Tertiary~10.8Strong base. Always charged at neutral pH.
N3 (Exocyclic) Secondary~10.2Nucleophilic. Prone to oxidation/carbamate formation.

Key Challenge: The molecule is highly polar and "sticky" on standard silica gel due to the interaction between the basic amines and acidic silanols.[1] Standard extraction often fails because the compound remains water-soluble even at moderately basic pH.

Strategic Decision Tree

Use the following logic to select your method:

  • Scenario A: Crude Reaction Mixture (>80% purity). Use Method 1 (pH-Switch Extraction) to remove neutral/acidic impurities.

  • Scenario B: Complex Mixture (Close-eluting impurities). Use Method 2 (Modified Flash Chromatography) .

  • Scenario C: Final Polishing/Storage. Use Method 3 (Salt Crystallization) to generate a stable solid.

Part 2: Detailed Protocols

Method 1: The "pH-Switch" Extraction (High-Throughput)

Best for removing non-basic impurities (e.g., unreacted ketone, alcohols) without chromatography.

Principle: At pH 14, all nitrogens are deprotonated (neutral), forcing the compound into the organic phase. At pH 4-5, the pyridine is neutral but the aliphatic amines are charged, keeping it in water while washing away weak bases.

Protocol:

  • Dissolution: Dissolve crude residue in 1.0 M HCl (Target pH < 2).

  • Acid Wash: Wash the aqueous layer 2x with Dichloromethane (DCM) .

    • Removes: Non-basic organic impurities.

    • Target: Remains in Aqueous phase (protonated).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH or KOH until pH > 12.

    • Note: The solution will become cloudy as the free base oils out.

  • Extraction: Extract 3x with DCM:Isopropanol (9:1) .

    • Why Isopropanol? Pure DCM is often insufficient to extract highly polar tri-amines. The alcohol improves solubility.

  • Drying: Dry combined organics over K₂CO₃ (Sodium sulfate can sometimes adsorb polar amines). Filter and concentrate.

Method 2: Amine-Modified Flash Chromatography

Best for separating the target from other amine byproducts (e.g., des-methyl or bis-methyl impurities).

The Problem with Standard Silica: Unmodified silica is acidic. Basic amines bind irreversibly or "streak" (tailing), leading to yield loss and poor separation.

Recommended Stationary Phase:

  • Option A (Gold Standard): Amine-functionalized Silica (NH₂-Silica).

  • Option B (Standard): Regular Silica pre-treated with 1% Triethylamine (TEA).

Mobile Phase Optimization:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: "Ammoniated Methanol" (7N NH₃ in MeOH)

    • Preparation: Commercially available or bubble NH₃ gas into MeOH.

Gradient Protocol:

Time (CV) % Solvent B Comment
0–2 0% Elute non-polar impurities
2–10 0% → 5% Elute mono-amines/pyridines
10–20 5% → 15% Target Elution Window

| 20–25 | 15% → 30% | Flush highly polar salts |

Visualization: Stain with Ninhydrin (Secondary amine turns deep red/purple) or Dragendorff’s Reagent (Tertiary amines/Pyridine turn orange). UV active at 254 nm (Pyridine chromophore).

Method 3: Salt Formation & Crystallization

Best for long-term stability and obtaining high-purity solid.

Target Form: Tri-hydrochloride salt (.3HCl).

Protocol:

  • Dissolution: Dissolve the free base oil (from Method 1 or 2) in a minimum amount of dry Ethanol or Methanol (approx. 5 mL/g).

  • Acidification: Cool to 0°C. Dropwise add 4.0 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride in MeOH).

    • Exothermic! Control temperature to prevent degradation.

  • Precipitation:

    • If solid forms immediately: Stir at 0°C for 30 mins.

    • If no solid: Slowly add Diethyl Ether or MTBE (anti-solvent) until turbidity persists. Store at -20°C overnight.

  • Isolation: Filter the white hygroscopic solid under Nitrogen (to prevent moisture absorption). Wash with cold Et₂O.

  • Drying: Vacuum dry at 40°C over P₂O₅.

Part 3: Analytical QC & Troubleshooting

QC Specifications:

  • HPLC: Use a high-pH compatible column (e.g., Waters XBridge C18) with 10mM Ammonium Bicarbonate (pH 10) buffer. Low pH buffers will result in poor peak shape due to the multiple charges.

  • NMR (1H): In CDCl₃, the N-methyl signal appears ~2.4 ppm. In D₂O/DCl (salt form), signals shift downfield due to protonation.

Troubleshooting Table:

Observation Root Cause Solution
Low Recovery (Extraction) Compound is water soluble at pH 12. Saturate the aqueous phase with NaCl ("Salting out") before extraction. Use CHCl₃:IPA (3:1).
Broad Peaks (Column) Interaction with silanols.[1][2] Increase NH₃ concentration in MeOH. Switch to Alumina (Basic) stationary phase.

| Oil instead of Crystal | Trace solvent or mixed salts. | Azeotrope with Toluene to remove water. Use dry HCl in Dioxane. |

Part 4: Process Visualization

PurificationWorkflow Start Crude Reaction Mixture (Reductive Amination) AcidExt Acidify to pH 2 (1M HCl) Wash with DCM Start->AcidExt OrgWaste Organic Phase: Remove Neutral Impurities AcidExt->OrgWaste AqPhase Aqueous Phase: Contains Target (Protonated) AcidExt->AqPhase BaseExt Basify to pH >12 (NaOH) Extract with DCM:IPA (9:1) AqPhase->BaseExt CrudeOil Crude Free Base Oil BaseExt->CrudeOil Decision Purity Check (TLC/LCMS) CrudeOil->Decision Flash Method B: Flash Chromatography (DCM / MeOH / NH3) Decision->Flash < 95% Pure Salt Method C: Salt Formation (HCl in Dioxane) Decision->Salt > 95% Pure Flash->Salt Final Final Product: .3HCl Salt (Solid) Salt->Final

Caption: Logical workflow for the isolation of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine, prioritizing pH-switch extraction followed by optional chromatography and final salt formation.

References

  • Biotage. (2023).[1] Is there an easy way to purify organic amines? Retrieved from [Link]

  • PubChem. (2025). N-[(pyridin-4-yl)methyl]piperidin-4-amine Compound Summary. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine synthesis yield improvement"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #4092: Yield Optimization for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Bottleneck)[1]

Executive Summary

You are encountering low yields in the synthesis of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine . Based on the structural motifs (a hydrophilic piperidine core, a basic pyridine tail, and a secondary methylamine), yield losses in this synthesis are almost exclusively driven by two factors:[1]

  • Regioselectivity Failures: Competition between the secondary amine on the ring and the exocyclic methylamine if the wrong starting materials are used.

  • Isolation Failures: The product is highly polar and water-soluble, leading to significant loss during aqueous workup.[1]

This guide restructures your approach to prioritize reductive amination of the ketone intermediate , which eliminates regioselectivity issues, and provides a "Salting-Out" extraction protocol to recover the product from the aqueous phase.

Part 1: The Synthetic Strategy (Route Optimization)

The Problem: The "Diamine" Trap

Many researchers attempt to react N-methylpiperidin-4-amine directly with 4-pyridinecarboxaldehyde .

  • Why it fails: The starting material contains two secondary amines with similar nucleophilicity (Ring-NH vs. Chain-NHMe). This results in a mixture of regioisomers (alkylation at the ring vs. the tail) and over-alkylation, creating an inseparable "tar" that destroys yield.

The Solution: The "Ketone" Route

To maximize yield, you must lock the regiochemistry by using 1-(pyridin-4-ylmethyl)piperidin-4-one as the electrophile and methylamine as the nucleophile.

Recommended Pathway:

  • Precursor: 1-(pyridin-4-ylmethyl)piperidin-4-one (Commercially available or synthesized via Dieckmann condensation [1]).[1]

  • Reaction: Reductive Amination with Methylamine (2.0 M in THF/MeOH).

  • Reagent: Sodium Triacetoxyborohydride (STAB) or Ti(OiPr)₄/NaBH₄.

Synthesispathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Reagent1 1-(pyridin-4-ylmethyl) piperidin-4-one Intermediate Imine Species (Transient) Reagent1->Intermediate + Ti(OiPr)4 (Dehydrating Agent) Reagent2 Methylamine (2M in THF) Reagent2->Intermediate Product Target: N-methyl-1-(pyridin-4-ylmethyl) piperidin-4-amine Intermediate->Product Reduction Reductant NaBH4 or STAB Reductant->Product

Figure 1: The Optimized Reductive Amination Workflow. Using Titanium Isopropoxide (Ti(OiPr)₄) ensures complete conversion of the ketone to the imine before reduction, preventing the formation of the alcohol byproduct.

Part 2: Optimized Experimental Protocol

This protocol uses Titanium(IV) isopropoxide to drive the equilibrium toward the imine, which is critical when reacting hindered ketones like piperidones.[1]

Reagents:
  • 1-(pyridin-4-ylmethyl)piperidin-4-one (1.0 equiv)

  • Methylamine (2.0 M in THF, 3.0 equiv)[1]

  • Titanium(IV) isopropoxide (1.5 equiv)[1]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

  • Methanol (Anhydrous)[1]

Step-by-Step Procedure:
  • Imine Pre-formation (Critical for Yield):

    • In a dry flask under Argon, dissolve the ketone (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

    • Add Methylamine solution (3.0 equiv).[1]

    • Add Titanium(IV) isopropoxide (1.5 equiv) dropwise.[1]

    • Observation: The solution may turn slightly yellow or hazy.[1]

    • Stir: 6–12 hours at Room Temperature. Do not skip this. You must ensure the ketone is consumed before adding the reductant to avoid reducing the ketone to the alcohol (1-(pyridin-4-ylmethyl)piperidin-4-ol), a common impurity [2].

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise (exothermic gas evolution).

    • Allow to warm to Room Temperature and stir for 2 hours.

  • Quenching (The Titanium Trap):

    • Add water (1 mL per mmol substrate) to quench.[1] A white precipitate (TiO₂) will form.

    • Crucial Step: Filter the mixture through a Celite pad to remove the titanium salts. Wash the pad thoroughly with Methanol. If you try to extract without filtering, the emulsion will destroy your yield.[1]

Part 3: Isolation & Purification (The "Sticky Product" Protocol)

The presence of the pyridine ring and the secondary amine makes this molecule amphoteric and highly water-soluble. Standard extraction (EtOAc/Water) yields <20%.

The "Salting-Out" Extraction Method
ParameterStandard Protocol (Avoid)High-Yield Protocol (Recommended)
pH Adjustment pH 9-10 (Insufficient)pH > 12 (Use 1M NaOH or KOH)
Aqueous Phase Pure WaterSaturated Brine + Solid NaCl (Saturation)
Organic Solvent Ethyl Acetate / EtherDCM : Isopropanol (9:1 or 3:1)
Extraction Vol. 3 x Volume5 x Volume (Multiple extractions required)

Detailed Workup:

  • Concentrate the methanolic filtrate from Step 2 to remove most of the methanol.

  • Dilute the residue with water.[1]

  • Basify: Add 2M NaOH until pH > 12.

  • Salt Out: Add solid NaCl until the solution is saturated (undissolved salt remains). This pushes the organic amine out of the water phase ("Salting out effect").[1]

  • Extract: Extract 5 times with DCM:IPA (3:1) . The Isopropanol is crucial to solvate the polar pyridine moiety.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

WorkupLogic cluster_tips Pro-Tip Start Crude Reaction Mixture (Post-Quench) Filter Filter off TiO2 (Celite) Start->Filter pH Adjust pH > 12 (NaOH) Filter->pH Solvent Extraction Solvent? pH->Solvent Fail Ethyl Acetate/Ether (Yield < 20%) Solvent->Fail Standard Success DCM : IPA (3:1) (Yield > 85%) Solvent->Success Polar/Basic Tip Add solid NaCl to aqueous layer to force product out.

Figure 2: Decision Tree for Isolation. The choice of solvent and ionic strength (NaCl) is the deciding factor between 20% and 85% yield.

Part 4: Troubleshooting & FAQ

Q1: I see a large spot on TLC that isn't my product. What is it?

  • Diagnosis: It is likely 1-(pyridin-4-ylmethyl)piperidin-4-ol .[1]

  • Cause: You added NaBH₄ before the imine was fully formed.

  • Fix: Increase the imine formation time (Step 1) or switch to Ti(OiPr)₄ if you weren't using it. The Titanium acts as a Lewis acid and water scavenger, pushing the equilibrium to the imine [3].

Q2: My product is stuck in the aqueous layer even with DCM.

  • Fix: The pyridine nitrogen can form H-bonds with water. Use Continuous Liquid-Liquid Extraction (e.g., a Kutscher-Steudel apparatus) with DCM for 12-24 hours. Alternatively, evaporate the water completely and triturate the solid residue with warm Chloroform/Ethanol (9:1).[1]

Q3: Can I use 4-(chloromethyl)pyridine instead of the ketone?

  • Risk: 4-(chloromethyl)pyridine is unstable as the free base (self-polymerizes to red tar). You must use the hydrochloride salt. Even then, reacting it with 4-(methylamino)piperidine risks dialkylation. The ketone route (Reductive Amination) is far more controlled.

Q4: How do I store the final amine?

  • Advice: Convert it to the HCl or Fumarate salt .[1] The free base absorbs CO₂ from the air (forming carbamates) and oxidizes.

    • Salt Formation:[2][3] Dissolve free base in EtOH, add 2.0 equiv of Fumaric acid.[1] Filter the white solid.[4]

References

  • Preparation of 1-(4-pyridyl)-4-piperidone. (2003). World Intellectual Property Organization, WO2003095446A1.[1] Link

  • Reductive Amination of Ketones. Abdel-Magid, A. F., et al. (1996).[1] Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • Titanium(IV) Isopropoxide in Reductive Amination. Mattson, R. J., et al. (1990).[1] Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[1]

  • Purification of Pyridine Derivatives. BenchChem Application Notes. (2025).[1][2][5][6][7] BenchChem Protocols. Link

Sources

"stability of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting advice and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter related to the stability of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine in solution.

Issue 1: Gradual loss of parent compound in aqueous solution during storage.

Question: I've prepared an aqueous stock solution of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine and I'm observing a decrease in its concentration over time, even when stored at 2-8°C. What could be the cause and how can I prevent this?

Answer:

The gradual loss of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine in aqueous solution can be attributed to several factors, primarily related to its chemical structure which contains both a pyridine ring and a tertiary amine within a piperidine ring. The lone pair of electrons on the nitrogen atom of the pyridine ring makes it susceptible to interactions and reactions.[1] The most likely culprits are slow oxidation or pH-related degradation.

Potential Causes and Solutions:

  • Oxidation: The tertiary amine of the piperidine moiety and the pyridine ring nitrogen are susceptible to oxidation, which can be accelerated by dissolved oxygen in the aqueous solution, exposure to light, or trace metal ion contaminants. The primary oxidation product is likely the N-oxide.[2][3]

  • pH Instability: The compound has multiple basic centers, and the pH of your solution can significantly impact its stability. Extreme pH values (highly acidic or alkaline) can catalyze degradation.

Recommended Troubleshooting Workflow:

Troubleshooting_Workflow start Observed loss of compound check_ph Measure pH of the solution start->check_ph prepare_fresh Prepare fresh solutions in degassed, purified water check_ph->prepare_fresh If pH is not controlled adjust_ph Adjust pH to a neutral or slightly acidic range (pH 5-7) using a suitable buffer check_ph->adjust_ph If pH is extreme add_antioxidant Consider adding a small amount of antioxidant (e.g., 0.01% BHT or Vitamin E) prepare_fresh->add_antioxidant protect_from_light Store solutions in amber vials or protected from light add_antioxidant->protect_from_light forced_degradation Perform forced degradation study protect_from_light->forced_degradation If instability persists analyze_degradants Analyze for potential degradants by LC-MS forced_degradation->analyze_degradants adjust_ph->prepare_fresh

Caption: Troubleshooting workflow for addressing compound instability in solution.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are crucial for identifying the degradation pathways and developing stability-indicating analytical methods.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following stress conditions:

    • Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 60°C for 48 hours.

    • Photostability: Expose to light (ICH Q1B conditions) for an appropriate duration.

  • Sample Analysis: Analyze the stressed samples at different time points (e.g., 0, 4, 8, 12, 24 hours) using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. An acceptable level of degradation is typically in the range of 5-20%.

Issue 2: Appearance of unexpected peaks in chromatograms.

Question: I am analyzing my sample containing N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine by HPLC and I see new, unexpected peaks that are not present in the freshly prepared standard. What could these be?

Answer:

The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of your compound, the most probable degradation pathways are oxidation and potentially N-dealkylation or ring modification under harsh conditions.

Potential Degradation Products:

Degradation PathwayPotential ProductExpected Mass Change
OxidationN-oxide on the piperidine nitrogen+16 Da
OxidationN-oxide on the pyridine nitrogen+16 Da
N-dealkylation1-(pyridin-4-ylmethyl)piperidin-4-amine-14 Da
Ring OpeningVarious products depending on the conditions (less common under mild conditions)Variable

Analytical Approach to Identify Degradants:

A high-performance liquid chromatography-mass spectrometry (LC-MS) method is the most effective tool for identifying unknown degradation products.

Experimental Protocol: LC-MS Analysis for Degradant Identification

  • Sample Preparation: Prepare a solution of your degraded sample.

  • LC Separation: Use a suitable reversed-phase HPLC column (e.g., C18) with a gradient elution program. A typical mobile phase could be a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • MS Detection: Couple the HPLC to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).

  • Data Analysis:

    • Determine the accurate mass of the parent compound and the unknown peaks.

    • Calculate the mass difference to hypothesize the chemical transformation (e.g., an increase of 16 Da suggests oxidation).

    • Utilize MS/MS fragmentation to elucidate the structure of the degradation products. The fragmentation pattern of the parent compound can be used as a reference.

Potential Degradation Pathway:

Degradation_Pathway Parent N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine N_oxide_piperidine Piperidine N-oxide (+16 Da) Parent->N_oxide_piperidine Oxidation N_oxide_pyridine Pyridine N-oxide (+16 Da) Parent->N_oxide_pyridine Oxidation N_dealkylation N-dealkylated product (-14 Da) Parent->N_dealkylation N-dealkylation

Caption: Plausible degradation pathways for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine?

To ensure the stability of your stock solution, we recommend the following storage conditions:

  • Solvent: Use a high-purity, degassed solvent. For aqueous solutions, consider a buffer at a slightly acidic to neutral pH (5-7).

  • Temperature: Store at 2-8°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.[6]

  • Light Protection: Store in amber vials or protect from light to prevent photolytic degradation.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like nitrogen or argon before sealing the vial.

Q2: How does pH affect the stability of this compound?

The stability of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine is expected to be pH-dependent. The pyridine ring and the two amino groups on the piperidine ring are basic. At low pH, these nitrogens will be protonated, which can protect them from oxidation but may make the molecule more susceptible to other degradation pathways. At high pH, the free base form is more prone to oxidation. A neutral to slightly acidic pH (5-7) is generally a good starting point for achieving a balance of stability.

Q3: Is this compound susceptible to oxidation by air?

Yes, tertiary amines and pyridine moieties can be susceptible to oxidation by atmospheric oxygen.[2][3] This process can be slow but is often accelerated by factors such as light, elevated temperature, and the presence of metal ions. To minimize oxidation, it is recommended to use degassed solvents and to store solutions under an inert atmosphere if long-term stability is critical.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically a good choice. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize degradation products if they can be isolated in sufficient quantity and purity.

References

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022). AIP Conference Proceedings. [Link]

  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. (n.d.). ResearchGate. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). Journal of the Indian Chemical Society. [Link]

  • Pyridine. (n.d.). Wikipedia. [Link]

  • The Conformation of Pyridine Dinucleotides in Solution. (1966). The Journal of Biological Chemistry. [Link]

  • Mn(2+) complexes with pyridine-containing 15-membered macrocycles: thermodynamic, kinetic, crystallographic, and (1)H/(17)O relaxation studies. (2010). Inorganic Chemistry. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Pharmaceutical Technology. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). Natural Product Research. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2014). Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Stereochemistry of oxidation of N-methylpiperidine. (n.d.). Chemistry Stack Exchange. [Link]

  • ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. (2010). ChemInform. [Link]

  • N-[(pyridin-4-yl)methyl]piperidin-4-amine. (n.d.). PubChemLite. [Link]

  • 1-methyl-N-phenylpiperidin-4-amine. (n.d.). PubChem. [Link]

  • 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (2014). Energy Procedia. [Link]

  • The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. (1980). Journal of Pharmaceutical Sciences. [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). The Journal of Organic Chemistry. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2010). The University of Texas at Austin. [Link]

  • Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. (2025). Journal of the Chinese Chemical Society. [Link]

  • Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. (2015). Journal of the University of Chemical Technology and Metallurgy. [Link]

  • Amine Degradation-Main. (n.d.). Scribd. [Link]

  • N-methyl-N-phenylpiperidin-4-amine. (n.d.). PubChem. [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. [Link]

  • 1-Methyl-4-(piperidin-4-yl)piperazine. (n.d.). PubChem. [Link]

  • The preparation method of N-phenethyl-4-anilinopiperidine. (2011).
  • N-Methyl- and N-Phenylpiperazine Functionalized Styryl Dyes Inside Cucurbiturils: Theoretical Assessment of the Factors Governing the Host–Guest Recognition. (2023). Molecules. [Link]

  • Controlled photochemical reaction of 4-oxo(phenylacetyl)morpholine and 1-(phenylglyoxylyl)piperidine in solid supramolecular systems. (2005). CrystEngComm. [Link]

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Technical Support Center: N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-NMPA Version: 1.0 Prepared by: Gemini, Senior Application Scientist

Introduction

This technical guide serves as a dedicated support resource for researchers utilizing N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine. This compound belongs to the 4-aminopiperidine class of molecules, a scaffold known for its interaction with a variety of biological targets, particularly G-protein coupled receptors (GPCRs).[1] Derivatives of the core piperidine structure are prominent in the development of CXCR4 antagonists and opioid receptor modulators.[1]

Given the structural motifs—a basic piperidine nitrogen and an aromatic pyridine ring—a thorough understanding of potential polypharmacology is critical for accurate data interpretation and preclinical risk assessment. This guide provides troubleshooting workflows and answers to frequently asked questions to address challenges related to unintended biological interactions, commonly known as off-target effects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the likely primary target class for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine?

Based on extensive research into its core scaffold, N-methyl-1-(piperidin-4-yl)methanamine, the compound is designed to interact with GPCRs. Specifically, this structural class has shown significant activity as modulators of the C-X-C chemokine receptor type 4 (CXCR4) and various opioid receptors.[1] Therefore, experiments should be designed with these primary targets in mind, while remaining vigilant for effects on related receptors.

Q2: What are the key structural features of this compound and their implications?

This molecule has three key features:

  • Piperidine Ring: A privileged scaffold in medicinal chemistry that provides a three-dimensional structure for presenting substituents to biological targets.[1] Its conformational flexibility allows it to adapt to various binding pockets.

  • Basic Amine Groups: The molecule contains two basic nitrogen atoms (one on the piperidine ring and one exocyclic amine). These are key interaction points for receptors but also represent a potential liability for off-target effects, particularly with cardiovascular ion channels like the hERG channel. Attenuating the basicity (pKa) of the piperidine nitrogen has been shown to have profound effects on cellular potency, selectivity, and toxicity.[2]

  • Pyridine Ring: The pyridinyl group can engage in various interactions, including hydrogen bonding and π-stacking. The nitrogen atom in the pyridine ring also influences the molecule's overall electronic properties and basicity.

Q3: What are the most probable off-target liabilities for this compound class?

Beyond its intended targets, the 4-aminopiperidine scaffold can interact with a range of other proteins. Researchers should be aware of potential activity at:

  • Other GPCRs: Due to binding pocket similarities, cross-reactivity with other chemokine, aminergic (e.g., serotonin, dopamine), or adrenergic receptors is possible.

  • Ion Channels: As mentioned, basic amines are a well-known structural alert for hERG (KCNH2) potassium channel inhibition, which can lead to cardiotoxicity (QT prolongation).

  • Transporters: Interactions with neurotransmitter transporters (e.g., SERT, DAT, NET) or efflux pumps like P-glycoprotein (P-gp) could occur.

  • Enzymes: While less common for this scaffold, broad screening can reveal unexpected interactions with kinases or proteases.[3][4]

Q4: How should I properly handle and store this compound?

As a research chemical, N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine and its analogues should be handled with care in a well-ventilated area, preferably a fume hood.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[7][8] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]

Section 2: Troubleshooting Guide

This section addresses common experimental issues. The workflows provided are designed as self-validating systems to logically diagnose and resolve problems arising from potential off-target activity.

Problem 1: Inconsistent Biological Activity or an Unexpected Phenotype

Symptom: You observe a biological effect in cellular or in vivo models that is inconsistent with the known pharmacology of the intended target. Examples include unexpected cytotoxicity, a narrow therapeutic window, or an unexplainable physiological response.

Underlying Cause: This is a classic sign of one or more potent off-target interactions. The observed phenotype may be a composite of both on-target and off-target effects.

Troubleshooting Workflow:

The following workflow provides a systematic approach to identify potential off-target liabilities.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: In Vitro Confirmation cluster_2 Phase 3: Functional Validation A Unexpected Phenotype Observed B Review Literature for Scaffold Liabilities A->B C In Silico Profiling (Predictive Models) A->C D Broad Off-Target Panel Screen (e.g., Safety47 Panel) C->D E Identify High-Affinity Hits (Ki or IC50 < 1 µM) D->E F No Significant Hits? Consider Assay Artifacts or Physicochemical Issues E->F If no hits G Secondary Functional Assays for Confirmed Off-Targets E->G If hits found H Determine Functional Potency (EC50 or IC50) G->H I Correlate Off-Target Potency with Unexplained Phenotype H->I J Conclusion: Phenotype Explained by Off-Target Effect(s) I->J

Caption: Workflow for diagnosing unexpected biological activity.

Step-by-Step Protocol:

  • In Silico Profiling: Use computational tools (e.g., SwissTargetPrediction, SuperPred) to predict potential off-targets based on chemical similarity to known ligands. This is a rapid, low-cost first step to generate hypotheses.

  • Broad Panel Screening: The most definitive way to uncover off-target interactions is to screen the compound against a large panel of receptors, channels, transporters, and enzymes.[9] A standard safety panel is essential for any compound progressing toward preclinical development.

    Table 1: Example Targets in a Commercial Safety Panel

    Target Class Representative Examples Rationale
    GPCRs Adrenergic (α1, α2, β), Dopamine (D1-D5), Serotonin (5-HT subtypes), Muscarinic (M1-M5), Opioid (μ, δ, κ) High structural similarity, potential for CNS and autonomic side effects.
    Ion Channels hERG, CaV1.2, NaV1.5, KCNQ1 Critical for assessing cardiotoxicity risk.[2]
    Kinases ABL, SRC, EGFR, VEGFR2 Common off-targets for ATP-competitive inhibitors; can cause toxicity.[10]
    Transporters SERT, DAT, NET Implicated in neuropsychiatric side effects.

    | Enzymes | COX-1, COX-2, PDE subtypes, MAO-A, MAO-B | Can lead to gastrointestinal, inflammatory, or metabolic side effects. |

  • Functional Validation: For any high-affinity "hits" identified in the binding screen (typically where binding affinity is <100-fold of the on-target affinity), you must perform a functional assay. For example, if your compound binds to the 5-HT2B receptor, you must run a cellular assay (e.g., calcium flux or IP1 accumulation) to determine if it is an agonist, antagonist, or inverse agonist.

  • Correlate and Conclude: Compare the functional potency at the off-target with the concentration at which you observe the unexpected phenotype. A strong correlation suggests the off-target is responsible.

Problem 2: Observed Cardiotoxicity Signals (e.g., QT Prolongation)

Symptom: Early toxicology or electrophysiology studies (e.g., in isolated cardiomyocytes or in vivo ECG) indicate a risk of delayed ventricular repolarization, a hallmark of hERG channel blockade.

Underlying Cause: The compound's basic nitrogen atom likely binds to a key residue within the pore of the hERG potassium channel, inhibiting its function. This is a very common off-target effect for molecules containing piperidine motifs.[2][11]

Troubleshooting Workflow:

The following logic diagram illustrates the relationship between the compound's chemical properties and hERG liability, along with mitigation strategies.

hERG_Mitigation cluster_problem Problem Identification cluster_solution Mitigation Strategy A Compound has Basic Nitrogen (Piperidine) B High pKa A->B C Observed or Predicted hERG Inhibition B->C Increases Risk Of D Introduce Electron- Withdrawing Groups (EWGs) near Piperidine Nitrogen C->D Address via SAR E Lower pKa D->E Leads to F Reduced hERG Binding Affinity E->F Results in G Re-test in hERG Functional Assay F->G Validate with

Caption: Logic for mitigating hERG-related cardiotoxicity.

Step-by-Step Protocol:

  • Confirm hERG Binding: The first step is to obtain a quantitative measure of hERG interaction.

    • Method: Use a radioligand binding assay (e.g., with [3H]-astemizole or [3H]-dofetilide) to determine an IC50 value for displacement.

    • Interpretation: An IC50 < 10 µM is often considered a potential risk.

  • Perform Gold-Standard Functional Assay: A binding assay does not confirm functional blockade. The definitive experiment is manual or automated patch-clamp electrophysiology.

    • Method: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells). Measure the concentration-dependent block of the hERG tail current.

    • Interpretation: An IC50 from this assay is the gold-standard value for assessing risk. A therapeutic index (hERG IC50 / on-target EC50) of >100 is often desired.

  • Structure-Activity Relationship (SAR) for Mitigation: If hERG liability is confirmed, medicinal chemistry efforts are required. As suggested by literature on related scaffolds, reducing the basicity of the piperidine nitrogen is a proven strategy.[2]

    • Strategy: Introduce electron-withdrawing groups near the basic center. This can be achieved by adding fluorine atoms to the piperidine ring or adjacent substituents.

    • Validation: Synthesize a small set of analogues with predicted lower pKa values and re-screen them in the hERG functional assay. The goal is to identify a molecule that retains on-target potency but has significantly reduced hERG activity.

References

  • The Pivotal Role of N-Methyl-1-(piperidin-4- YL)methanamine in Modern Medicinal Chemistry: A Technical - Benchchem.
  • 4 - SAFETY DATA SHEET (October 18 2016).
  • 4 - SAFETY DATA SHEET.
  • N-Methyl-1-(pyridazin-3-yl)piperidin-4-amine | ChemScene.
  • 4-Amino-1-methylpiperidine SDS, 41838-46-4 Safety Data Sheets - ECHEMI.
  • Methyl-(1-methyl-piperidin-4-ylmethyl)amine - Chem-Impex.
  • 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 - PubChem.
  • Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE - ChemicalBook.
  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3- - ACS Publications - American Chemical Society.
  • 4-Piperidinopiperidine - Antibodies.
  • N-[(pyridin-4-yl)methyl]piperidin-4-amine - PubChemLite.
  • N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine - PubChemLite.
  • Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC - NIH.
  • Piperidin-4-one: the potential pharmacophore - PubMed.
  • MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][12]naphthyridin-2(1H)- one. Available at:

  • 4-Amino-1-methylpiperidine - Chem-Impex.
  • N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436 - PubChem - NIH.
  • How can off-target effects of drugs be minimised? - Patsnap Synapse.
  • N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - NCBI.

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"N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine purification challenges"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine Purification Guide

Executive Summary & Molecule Profile

The Challenge: N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine is a tri-basic, highly polar molecule .[1] Its structure contains three ionizable nitrogen centers:

  • Pyridine Nitrogen: Weakly basic (pKa ~5.2).[1]

  • Piperidine Nitrogen (N1): Tertiary aliphatic amine (pKa ~9.5–10.0).[1]

  • N-Methyl Amino Group (N4): Secondary aliphatic amine (pKa ~10.5–11.0).[1]

Implication: Standard silica gel chromatography often fails due to strong interaction between the basic amines and acidic silanols, resulting in severe peak tailing ("streaking") and irreversible adsorption. Furthermore, the molecule’s high water solubility at neutral/acidic pH leads to significant product loss during conventional aqueous workups.

Critical Troubleshooting Guide (Q&A)

Category A: Chromatography & Isolation[1][2][3][4]

Q1: My compound streaks from the baseline to the solvent front on silica TLC. How do I get a defined spot? Diagnosis: This is classic "amine tailing" caused by the protonation of the amine by acidic silanol groups (


) on the silica surface.[1]
Solution:  You must basify the stationary phase or mobile phase.[1]
  • Protocol: Use a mobile phase containing Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) .[1]

  • Starting Ratio: 90:10:1 (v/v/v).[1]

  • Alternative: If NH₄OH is unavailable, use 1–2% Triethylamine (TEA) in the mobile phase.

  • TLC Visualization: Do not use UV alone.[1] Use Dragendorff’s Reagent (orange spot on yellow background) or Iodine chamber.[1] Ninhydrin may be weak for the tertiary/pyridine nitrogens but will stain the secondary amine.[1]

Q2: I lost 60% of my mass during the aqueous workup. Where did it go? Diagnosis: The product is highly water-soluble, especially if the pH is below 11.[1] At pH 7–9, the aliphatic amines are partially protonated (


), keeping the molecule in the aqueous phase.
Solution:  The "Salting-Out" & "Polar Extraction" Protocol.[1]
  • pH Adjustment: Basify the aqueous layer to pH > 12 using 2M NaOH or saturated

    
    .[1] (Caution: Pyridine rings are stable to base, but avoid prolonged exposure to strong heat).
    
  • Solvent Switch: DCM alone is often insufficient.[1] Use Chloroform : Isopropanol (3:1) or DCM : Isopropanol (4:1) as the organic extraction solvent.[1] The alcohol helps solvate the polar amine.[1]

  • Salting Out: Saturate the aqueous phase with solid NaCl to push the organic amine out (Hofmeister effect).[1]

  • Number of Extractions: Perform at least 4–5 extractions.

Q3: Can I avoid column chromatography entirely? Diagnosis: Yes, purification via salt formation is often superior for polyamines. Solution: Crystallization as a Hydrochloride or Oxalate salt.[1]

  • HCl Salt: Dissolve crude free base in minimal dry ethanol.[1] Add 4.0 equivalents of HCl in Dioxane (4M) or diethyl ether. The hygroscopic tri-hydrochloride salt should precipitate.[1] Filter under Nitrogen (to avoid moisture absorption).[1]

  • Oxalate Salt: Dissolve crude in hot ethanol.[1] Add 2-3 equivalents of oxalic acid.[1] Cool slowly. Oxalates are often non-hygroscopic solids with sharp melting points.[1]

Optimized Workflows

Workflow 1: The "Polar Amine" Extraction Protocol

Use this when recovering the product from a reductive amination reaction mixture.[1]

ExtractionWorkflow start Crude Reaction Mixture (Aqueous/Acidic) basify Step 1: Basify to pH 12-13 (Use 2M NaOH or K2CO3) start->basify saturate Step 2: Saturate with NaCl (Salting Out) basify->saturate extract Step 3: Extract 4x Solvent: CHCl3/IPA (3:1) saturate->extract dry Step 4: Dry Organic Layer (Na2SO4 + Filtration) extract->dry evap Step 5: Evaporate (Keep bath < 40°C) dry->evap

Caption: Optimized extraction workflow to maximize recovery of hydrophilic polyamines.

Workflow 2: Purification Decision Tree

PurificationTree start Crude Material purity Purity > 85%? start->purity scale Scale? purity->scale No (Needs Column) salt Salt Formation (HCl/Oxalate in EtOH) purity->salt Yes (Crystallize) flash Flash Chromatography (Amine-Functionalized Silica) scale->flash > 1 gram prep Prep-HPLC (C18, High pH Buffer) scale->prep < 100 mg

Caption: Decision matrix for selecting the appropriate purification method based on purity and scale.

Technical Data & Solvent Systems

Table 1: Recommended Solvent Systems for Flash Chromatography (Silica)

Solvent SystemRatio (v/v)AdditiveApplication
DCM / MeOH 90:101% NH₄OH (aq)Standard. Best starting point for crude purification.[1]
DCM / MeOH 85:152% TEAHigh Polarity. Use if compound sticks to baseline.[1]
CHCl₃ / MeOH 90:101% NH₄OHAlternative. Chloroform sometimes offers better selectivity than DCM for pyridines.[1]
EtOAc / MeOH 80:202% TEAGreener Option. Avoids chlorinated solvents, but requires higher MeOH % to elute.

Table 2: Reverse Phase (C18) Mobile Phase Compatibility

BufferpH RangeSuitabilityNotes
0.1% Formic Acid ~2.7Poor Protonates all 3 nitrogens.[1] Compound elutes at void volume (t0).[1]
10mM Ammonium Bicarbonate ~8.0Good Partially suppresses ionization.[1] Better retention.
10mM Ammonium Hydroxide ~10.5Excellent Ensures free-base form.[1] Maximizes retention on C18. Requires "High pH" stable column (e.g., XBridge, Gemini).

References

  • General Amine Purification

    • Title: Purification of reaction mixtures containing basic nitrogen compounds using flash chromatography.[1]

    • Source:Journal of Organic Chemistry
    • Context: Discusses the interaction of amines with silanols and the necessity of triethylamine or ammonia modifiers.
    • URL:[Link] (Standard Reference)

  • Workup of Polar Compounds

    • Title: Workup Strategies for Highly Polar Amines.[1]

    • Source:University of Rochester (Not Voodoo)[1][2]

    • Context: Detailed protocol for the "3:1 CHCl3/IPA" extraction method and salting-out techniques.
    • URL:[Link]

  • Reductive Amination Methodology

    • Title: Reductive Aminations of Aldehydes and Ketones with Sodium Triacetoxyborohydride in Dichloroethane.[1]

    • Source:Journal of Organic Chemistry (Abdel-Magid et al.)[1]

    • Context: The foundational paper for the synthesis method likely used to generate this compound (Reductive amination of N-methyl-4-piperidone or similar).[1]

    • URL:[Link]

  • Chromatography Troubleshooting

    • Title: Flash Column Chromatography Guide.[1]

    • Source:Yale University / Miller Lab
    • Context: Guidelines on solvent selection for polar basic compounds.
    • URL:[Link]

Sources

Technical Support Center: Optimizing Viability for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: TOX-MIT-004 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1][2][3]

Executive Summary & Compound Profile

Subject: N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine Classification: Cationic Amphiphilic Drug (CAD) / Lipophilic Amine Primary Toxicity Vector: Lysosomal Trapping (Physicochemical Cytotoxicity)[1][2][3]

Technical Insight: Your molecule contains a highly basic piperidine core (pKa ~9-10) and a secondary amine, linked to a lipophilic pyridine ring.[1][2][3] This structural motif is the archetype of a lysosomotropic agent .

In in vitro assays, this compound likely exhibits "steep" dose-response curves associated with vacuolization rather than specific target engagement.[1][2] The toxicity is driven by the compound partitioning into acidic organelles (lysosomes), becoming protonated, and getting trapped—leading to osmotic swelling, phospholipidosis, and eventual cell lysis.

Module 1: Diagnostic Troubleshooting

Objective: Determine if cell death is target-mediated (desirable/unavoidable) or physicochemical (artifactual).[1][2][3]

Visual Inspection Protocol

Before running viability assays (MTT/CTG), inspect cells under Phase Contrast microscopy at 24h post-treatment.[3]

ObservationDiagnosisAction
Clear, perinuclear vesicles Lysosomal Trapping (Vacuolization) Proceed to Protocol A (Bafilomycin Rescue).[1][2][3]
Precipitate/Crystals Solubility Limit Reached Proceed to Protocol B (Formulation).
Blebbing / Shrinkage Apoptosis (Target/Off-Target) Proceed to Module 3 (Chemical Modification).
The "Ion Trap" Mechanism

The following diagram illustrates why your molecule accumulates in lysosomes.

LysosomalTrapping cluster_0 Extracellular / Cytosol (pH 7.2 - 7.4) cluster_1 Lysosome (pH 4.5 - 5.0) Drug_Uncharged Drug (Uncharged) Membrane Permeable Drug_Charged Drug-H+ (Charged) Membrane Impermeable Drug_Uncharged->Drug_Charged Diffuses & Protonates Drug_Charged->Drug_Uncharged Slow Efflux Swelling Osmotic Swelling (Toxicity) Drug_Charged->Swelling Accumulation

Caption: Mechanism of Lysosomotropism.[1][3][4] The basic amine enters the acidic lysosome, gains a proton, and becomes trapped, leading to organelle dysfunction.

Module 2: Mitigation Protocols

Protocol A: The Bafilomycin Rescue Assay

Purpose: To confirm if toxicity is driven by lysosomal accumulation.[2] Bafilomycin A1 inhibits the V-ATPase pump, raising lysosomal pH.[1][2] If your drug is lysosomotropic, Bafilomycin will prevent accumulation and reduce toxicity.

Reagents:

  • Bafilomycin A1 (10 nM final concentration).[3]

  • Test Compound (N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine).[1][2][3]

Workflow:

  • Pre-treatment: Incubate cells with 10 nM Bafilomycin A1 for 1 hour.[1][2][3]

  • Dosing: Add your test compound at IC50 and 2x IC50 concentrations.

  • Incubation: Incubate for 24 hours (do not exceed 24h as Bafilomycin itself is toxic long-term).

  • Readout: Measure viability (ATP or CellTiter-Glo).[1][2][3]

Interpretation:

  • Viability Increases: Confirmed Lysosomal Trapping.[2][3] The toxicity is an artifact of the basic amine structure.

  • Viability Unchanged: Toxicity is likely off-target inhibition of essential cytosolic enzymes or mitochondrial disruption.[1][2][3]

Protocol B: Solubility & Formulation Optimization

Basic amines often aggregate in high-salt media.[1][2][3]

  • DMSO Limit: Keep final DMSO concentration < 0.5%.

  • BSA Carrier: Pre-complex the compound with 0.1% Fatty Acid-Free BSA in PBS before adding to media. This acts as a "sink" to prevent rapid precipitation on the cell monolayer.

  • Serum Concentration: Increase Fetal Bovine Serum (FBS) to 15-20%. High protein binding reduces the "free fraction" available to partition into lysosomes, smoothing the dose-response curve.[1]

Module 3: Chemical Biology & Structural Optimization

If the molecule is a lead candidate, you must address the root cause (high pKa + lipophilicity) via Medicinal Chemistry.

Decision Tree for Structural Modification

OptimizationStrategy Start High Cytotoxicity Check_pKa Check Basic Centers (Piperidine N & Exocyclic N) Start->Check_pKa Strategy1 Strategy 1: Reduce Basicity Add EWG (F, CN) to Piperidine Check_pKa->Strategy1 pKa > 9.0 Strategy2 Strategy 2: Reduce Lipophilicity Add Polar Group to Pyridine Check_pKa->Strategy2 LogP > 3.0 Strategy3 Strategy 3: Rigidification Lock conformation to reduce LogP Check_pKa->Strategy3 High Metabolic Clearance Result Lower Lysosomal Accumulation Strategy1->Result Strategy2->Result Strategy3->Result

Caption: Structural modification strategies to mitigate CAD-induced toxicity.

Specific Recommendations for this Scaffold:
  • Lower the pKa: The piperidine nitrogen is the primary culprit.

    • Action: Add an electron-withdrawing group (e.g., Fluorine) adjacent to the piperidine nitrogen.[1][3]

    • Target: Aim to drop the pKa of the most basic center to < 8.0.

  • Reduce Lipophilicity (LogP):

    • Action: Replace the N-methyl group with a polar moiety or introduce a heteroatom into the linker.[1][2][3]

    • Rationale: Lysosomal uptake efficiency =

      
      .[1][2][3] Reducing lipophilicity reduces 
      
      
      
      (passive diffusion rate).[3]

Frequently Asked Questions (FAQ)

Q: My IC50 shifts significantly between 24h and 72h. Why? A: This is classic "accumulation kinetics."[2][3] Lysosomal trapping is a time-dependent process.[1][2] At 24h, the lysosomes are swelling; by 72h, they have ruptured, releasing cathepsins and causing cell death. Report 24h data for "functional" potency and 72h for "cytotoxicity."[2]

Q: Can I use Ammonium Chloride (NH4Cl) instead of Bafilomycin? A: Yes. NH4Cl (5-10 mM) is a weak base that neutralizes lysosomal pH.[1][2] However, it affects cellular physiology more broadly than Bafilomycin. If you use NH4Cl, ensure you include appropriate vehicle controls.

Q: Is this toxicity reversible? A: Yes, in the early stages. If you observe vacuolization, performing a "washout" (replacing media with drug-free media) often reverses the phenotype within 4-6 hours as the drug diffuses back out of the lysosomes.[1][3]

References

  • Kazmi, F., et al. (2013).[5][6] "Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells)." Drug Metabolism and Disposition, 41(4), 897-905.[1][3]

  • Hallifax, D., & Houston, J. B. (2012).[7] "Uptake and intracellular binding of lipophilic amine drugs by isolated rat hepatocytes and implications for prediction of in vivo metabolic clearance." Drug Metabolism and Disposition, 40(2), 364-371.[1][3]

  • Ratcliffe, A. J. (2009).[3][8] "Medicinal chemistry strategies to minimize phospholipidosis." Current Medicinal Chemistry, 16(22), 2816-2823.[1][2][3][8]

  • Daniel, W. A., & Wójcikowski, J. (1997). "The role of lysosomes in the cellular distribution of basic drugs." Polish Journal of Pharmacology, 49, 317-323.[1][2][3]

Sources

"N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine experimental variability"

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Variability & Troubleshooting Guide

Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1][2][3] Scope: Synthesis optimization, purification logic, storage stability, and assay interference.

Module 1: Chemical Identity & Variability Profiling

The Core Problem: N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine is a tri-basic scaffold often used as a solvent-exposed solubilizing group in kinase inhibitors or GPCR ligands.[1][2][3] Its experimental variability stems primarily from its amphoteric nature and hygroscopicity .[1][2][3] Users frequently encounter low isolation yields not because the reaction failed, but because the work-up pH was insufficient to suppress ionization of the aliphatic amines.[1][2][3]

Physicochemical Profile [1][2][3][4][5][6][7][8][9][10][11]
PropertyValue (Approx.)Experimental Implication
pKa 1 (Pyridine) ~5.2Protonated at acidic pH; neutral at physiological pH.[1][2][3]
pKa 2 (Piperidine N) ~9.6Critical: Remains >99% protonated at pH 7.[1][2][3]
pKa 3 (Sec-Amine) ~10.5Requires pH >12 for efficient organic extraction.[1][2][3]
LogP (Free Base) ~1.2Moderately lipophilic, but only when fully deprotonated.[1][2]
Hygroscopicity HighThe HCl and TFA salts absorb atmospheric water rapidly, altering apparent molecular weight.[1][2]
Structural Logic & Ionization States

The following diagram illustrates the ionization states that dictate solubility. At neutral pH (common in LCMS mobile phases), the molecule carries a +2 charge, causing early elution and potential carryover.[1][3]

IonizationLogic Acid Acidic pH (< 4) Tri-cationic (+3) Water Soluble Neutral Neutral pH (7.4) Di-cationic (+2) (Aliphatic Ns protonated) Water Soluble Acid->Neutral pKa ~5.2 (Pyridine) Basic Basic pH (> 12) Neutral Species (0) Lipophilic DCM/EtOAc Soluble Neutral->Basic pKa ~10.5 (Amines)

Caption: Ionization cascade showing the necessity of high pH for organic extraction.

Module 2: Synthesis & Impurity Troubleshooting

Standard Route: Reductive Amination.[1][2][3][12] The most convergent synthesis involves reacting N-methylpiperidin-4-amine with 4-pyridinecarboxaldehyde .[1][2][3]

Workflow: Reductive Amination Protocol

SynthesisWorkflow Start Start: N-methylpiperidin-4-amine + 4-Pyridinecarboxaldehyde Imine Intermediate: Imine Formation (Equilibrium Step) Start->Imine Dehydrating conditions (MgSO4 or Mol Sieves) Impurity1 Impurity A: Bis-alkylation (If stoichiometry is off) Start->Impurity1 Excess Aldehyde Impurity2 Impurity B: Reduced Alcohol (Pyridin-4-ylmethanol) Start->Impurity2 Direct Reduction of Aldehyde Reduction Reduction: Add NaBH(OAc)3 or NaBH4 Solvent: DCM or MeOH Imine->Reduction In situ reduction Quench Quench: Aqueous NaHCO3 Reduction->Quench

Caption: Reductive amination workflow highlighting critical impurity vectors.

Troubleshooting FAQs

Q1: Why does my LCMS show a mass of M+12 (or M+14) relative to the product?

  • Diagnosis: This is likely the methylene bridge insertion or imine persistence .[1][2][3]

  • Root Cause: If using formaldehyde in a previous step or if the imine was not fully reduced, you may see intermediates.[1][2] However, a common specific impurity in this reaction is the bis-alkylated species if the starting amine was primary (methylamine) reacting with a piperidone.[1][2][3]

  • Fix: Ensure the starting material is pure N-methylpiperidin-4-amine (secondary amine).[1][2][3] If starting from the ketone and methylamine, use a large excess of methylamine to prevent double addition.[1]

Q2: I have low yield after extraction, but the reaction looked clean on TLC.

  • Diagnosis: The "pH Trap." [1][2][3]

  • Explanation: You likely quenched with saturated NaHCO3 (pH ~8.[1][2][3]5) or dilute NaOH (pH ~10).[1][3] At these pH levels, the secondary amine (pKa ~10.[1][3]5) and piperidine nitrogen are still largely protonated and remain in the aqueous layer.[1][2]

  • Protocol Fix:

    • Cool the mixture to 0°C.

    • Basify with 6N NaOH or KOH until pH > 13.

    • Extract immediately with DCM (Dichloromethane).[1][2] Note: Chloroform/Isopropanol (3:1) is better if solubility is an issue.[1][2]

    • Saturate the aqueous layer with NaCl (salting out) to force the amine into the organic phase.[1][2]

Q3: The product is oiling out or turning into a gum.

  • Diagnosis: This molecule is a low-melting solid or viscous oil in its free base form.[1][2][3]

  • Fix: Convert it to a salt for easier handling.

    • HCl Salt: Dissolve in Et2O or Dioxane, add 4M HCl in Dioxane.[1][2][3] The hygroscopic solid will precipitate.[1][2]

    • TFA Salt: Evaporate with TFA; useful for purification but very hygroscopic.[1][2][3]

    • Fumarate/Tartrate: These organic salts often yield non-hygroscopic crystals suitable for weighing.[1][2][3]

Module 3: Assay Interference & Storage
Biological Assay Compatibility

When using this molecule as a tool compound or linker in biological assays, be aware of the following interferences:

  • Metal Chelation (IMAP / HTRF): The pyridin-4-yl-methyl-amine motif can act as a bidentate ligand for metal ions (e.g., Ga3+, Fe3+, Ni2+).[1][2][3]

    • Impact: False positives in IMAP kinase assays (which use metal coordination for phosphate binding).[1][2][3]

    • Control: Run a "no-enzyme" control to check if the compound quenches the signal or binds the detection beads directly.[1][2][3]

  • Buffer pH Sensitivity: In assays at pH 7.0–7.4, the molecule is dicationic.[1][2][3] If your target binding pocket is hydrophobic, the energetic penalty for desolvating these two charges may reduce potency compared to assays run at higher pH (though physiological relevance dictates pH 7.4).[1][3]

Storage & Stability
  • Air Sensitivity (Free Base): The secondary amine (N-Me) readily reacts with atmospheric CO2 to form carbamic acid/carbamates .[1][2][3] This appears as a "crust" on the oil surface and broadens NMR signals.[1][2]

    • Prevention:[1][2][3] Store under Argon/Nitrogen.[1][2][3]

  • Shelf-Life:

    • Free Base:[1][2][3] < 3 months at 4°C (Oxidation/Carbamate risk).[1][2][3]

    • HCl Salt: > 2 years at -20°C (Stable, but protect from moisture).[1][2][3]

References
  • Synthesis & Reductive Amination Mechanics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3] Journal of Organic Chemistry, 1996.[1][2][3] Establishes the standard protocol for minimizing bis-alkylation and reducing aldehyde side-reactions.[1][2][3]

  • pKa & Solubility of Piperidine Derivatives: Hall, H. K. "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 1957.[1][2] Foundational text for estimating ionization constants of cyclic amines.[1][2][3]

  • Impurity Profiling in Amine Synthesis: Org. Process Res. Dev. "Control of Genotoxic Impurities in the Synthesis of Piperidine Derivatives." Organic Process Research & Development, 2010.[1][2][3] Discusses the formation of oxidative impurities and handling of secondary amines.[1][2][3]

  • Assay Interference (Chelation): Baell, J. B., & Holloway, G. A.[1][3] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 2010.[1][2][3] Contextualizes the risk of metal-chelating nitrogen motifs in high-throughput screening.[1][2][3]

Sources

Validation & Comparative

Advanced Scaffold Analysis: N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Linker Status

In the architecture of modern drug discovery, N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (hereafter referred to as NMPPA ) represents a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets.

Unlike generic piperidine derivatives, NMPPA offers a unique tripartite functionality:

  • The Pyridine Head: Acts as a hydrogen bond acceptor and a pH-dependent solubility switch (

    
    ).
    
  • The Piperidine Core: A rigid, sp3-rich spacer that directs the vectors of the substituents.

  • The N-Methyl Secondary Amine: A critical "handle" for further derivatization that offers distinct advantages over primary amines in terms of metabolic stability and selectivity during synthesis.

This guide compares NMPPA against its primary amine precursor, its lipophilic benzyl analog, and its regioisomers, providing a data-driven rationale for its selection in hit-to-lead optimization.

Chemical Profile & Structural Analysis[1][2][3]

To understand the utility of NMPPA, we must benchmark its physicochemical properties against key analogs. The introduction of the N-methyl group and the pyridine ring significantly alters the electronic and steric landscape compared to standard piperidines.

Table 1: Physicochemical Comparison of NMPPA and Analogs
PropertyNMPPA (Target) Analog A: Primary Amine Analog B: Benzyl Variant Analog C: 2-Pyridyl Isomer
Structure N-Me-4-amino-1-(4-pyr-CH2)-pip4-amino-1-(4-pyr-CH2)-pipN-Me-4-amino-1-(Bz)-pipN-Me-4-amino-1-(2-pyr-CH2)-pip
Formula




MW ( g/mol ) 205.30191.27204.31205.30
cLogP ~0.8 - 1.1~0.5 - 0.7~1.9 - 2.2~0.9 - 1.2
H-Bond Donors 1 (Secondary Amine)2 (Primary Amine)11
H-Bond Acceptors 3323

(Calc)
~9.8 (Piperidine N), ~5.2 (Pyridine)~10.1 (Primary amine)~9.5~9.8 (Piperidine N), ~3.8 (Pyridine)
Solubility (pH 7.4) HighVery HighModerateHigh

Key Insight: The N-methyl group in NMPPA reduces the number of hydrogen bond donors (HBD) from 2 to 1 compared to Analog A. In CNS drug design, reducing HBD count is a proven strategy to improve Blood-Brain Barrier (BBB) permeability. Furthermore, the 4-pyridyl nitrogen is less sterically hindered than the 2-pyridyl isomer (Analog C), making it a better acceptor for solvent interactions or target binding pockets.

Comparative Performance Analysis

Synthetic Utility: Selectivity in Derivatization

One of the most compelling reasons to choose NMPPA over the primary amine (Analog A) is chemoselectivity .

  • Analog A (Primary Amine): When reacting with electrophiles (e.g., acid chlorides, isocyanates), primary amines can suffer from over-alkylation or bis-acylation, leading to complex purification.

  • NMPPA (Secondary Amine): The N-methyl group acts as a steric gatekeeper. It forces the formation of tertiary amides or ureas, which are often rotamerically defined and metabolically more stable than their secondary amide counterparts.

Biological Activity: The "Methyl Effect"

In medicinal chemistry, the "Magic Methyl" effect refers to the profound potency boost observed when a hydrogen is replaced by a methyl group.

  • Conformational Lock: The N-methyl group restricts the rotation of the N-C bond in amides/ureas derived from NMPPA, potentially locking the molecule in a bioactive conformation.

  • Desolvation Penalty: NMPPA has a lower desolvation penalty than Analog A (primary amine) because it has one less hydrogen to shed water from before binding to a hydrophobic pocket.

Case Study Reference: In the development of EZH2 inhibitors, optimization of the piperidine amine substituent was critical. While N-H piperidines showed good biochemical potency, N-methylated analogs often demonstrated superior cellular potency due to improved permeability (Ref 1).

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of NMPPA via Reductive Amination

Rationale: This convergent synthesis avoids the use of unstable free-base chloromethyl pyridines. It uses the commercially available N-methyl-4-piperidone and 4-aminomethylpyridine? Correction: The target structure dictates the reverse disconnection. We need to attach the pyridin-4-ylmethyl group to N-methylpiperidin-4-amine.[1]

Reagents:

  • Amine: N-methylpiperidin-4-amine (1.0 equiv)

  • Aldehyde: Pyridine-4-carboxaldehyde (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (1.0 equiv) - Critical for imine formation

Step-by-Step Workflow:

  • Imine Formation: In a dry flask, dissolve Pyridine-4-carboxaldehyde (10 mmol) and N-methylpiperidin-4-amine (10 mmol) in DCE (30 mL). Add Acetic Acid (10 mmol).

    • Checkpoint: Stir for 1 hour at Room Temperature (RT). The solution may warm slightly (exothermic imine formation).

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

    • Why STAB? It is milder than

      
       and will not reduce the aldehyde before it forms the imine.
      
  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Monitoring: TLC (10% MeOH in DCM with 1%

      
      ). The aldehyde spot should disappear.
      
  • Quench & Workup: Quench with saturated

    
     (aqueous). Extract with DCM (3x).
    
    • Self-Validating Step: The product is basic.[2][3] Wash the organic layer with brine, dry over

      
      .
      
  • Purification: If necessary, purify via flash chromatography on silica gel (DCM/MeOH/NH3 gradient).

Protocol 2: Comparative Solubility Assay

To validate the "Pyridine Advantage" over the Benzyl Analog.

  • Prepare 10 mM DMSO stocks of NMPPA and Analog B (Benzyl).

  • Aliquot into phosphate buffer (pH 7.4) and acetate buffer (pH 5.0).

  • Incubate for 4 hours at 25°C with shaking.

  • Filter and analyze filtrate by HPLC-UV (254 nm).

  • Expected Result: NMPPA should show >5-fold higher solubility at pH 5.0 due to pyridine protonation (

    
    ), whereas the Benzyl analog will remain largely insoluble.
    

Visualization of Logic & Workflow

Diagram 1: Synthesis Pathway & Mechanistic Logic

SynthesisWorkflow Aldehyde Pyridine-4- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine DCE, AcOH (Activation) Amine N-methylpiperidin- 4-amine Amine->Imine Product NMPPA (Target Scaffold) Imine->Product STAB STAB (Reductant) STAB->Product Hydride Transfer (Selective Reduction)

Caption: Convergent synthesis of NMPPA via reductive amination. The use of STAB ensures chemoselectivity for the imine over the aldehyde.

Diagram 2: Decision Matrix - Selecting the Right Scaffold

DecisionMatrix Start Drug Design Goal Solubility Need High Solubility? Start->Solubility Permeability Need CNS/Cell Permeability? Solubility->Permeability Yes (Hydrophilic Target) UseBenzyl Select Benzyl Analog (Analog B) Solubility->UseBenzyl No (Lipophilic Target) UseNMPPA Select NMPPA (Pyridine + N-Me) Permeability->UseNMPPA High (Reduce HBD count) UsePrimary Select Primary Amine (Analog A) Permeability->UsePrimary Low (H-Bond Donor OK)

Caption: Strategic decision tree for selecting NMPPA based on solubility and permeability requirements.

References

  • Vaswani, R. G., et al. (2016).[4] "Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2". Journal of Medicinal Chemistry.

  • BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery".[2]

  • PubChem. "1-(Pyridin-4-ylmethyl)piperidin-4-amine Compound Summary".

  • Goel, K. K., et al. (2008).[5] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives". Biomedical and Pharmacology Journal.

Sources

Selectivity & Interference Guide: N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison & Application Guide Author Role: Senior Application Scientist

Executive Summary: The "Privileged" Liability

In modern medicinal chemistry, N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (hereafter referred to as NMPP ) represents a classic "privileged structure." It is a versatile scaffold frequently employed in the synthesis of GPCR ligands (specifically CXCR4 and CCR5 antagonists), H1/H4 histamine receptor modulators, and PROTAC linkers.

However, for the drug development scientist, this molecule presents a paradox: the very features that make it a potent "warhead" for target engagement—its basicity and hydrogen-bond acceptor capacity—also drive significant pharmacological cross-reactivity .

This guide objectively analyzes the off-target profiles of NMPP, comparing it against structural analogs to assist researchers in de-risking their lead compounds early in the discovery phase.

Structural Pharmacophore & Interaction Logic

To understand why NMPP cross-reacts, we must dissect its three distinct pharmacophoric zones. This is not just a linker; it is a multi-modal ligand.

Pharmacophore Pyridine Pyridine Ring (The 'Anchor') Piperidine Piperidine Core (The 'Scaffold') Pyridine->Piperidine Methylene Bridge CYP CYP450 Inhibition (Type II Ligand) Pyridine->CYP Heme Coordination (sp2 Nitrogen) Amine N-Methyl Amine (The 'Warhead') Piperidine->Amine C4 Attachment hERG hERG Channel Blockade (Cardiotoxicity) Piperidine->hERG Cation-Pi Interaction (Protonated N) GPCR Promiscuous Binding (Muscarinic/Histamine) Amine->GPCR H-Bond Donor

Figure 1: Pharmacophore dissection of NMPP highlighting the structural origins of its primary cross-reactivity risks.

Biological Cross-Reactivity (Off-Target Profiling)

When using NMPP as a scaffold, three specific biological systems show high susceptibility to interference.

A. The hERG Liability (Cardiotoxicity)

The combination of a basic nitrogen (piperidine) and a lipophilic aromatic ring (pyridine) linked by a methylene group is the textbook pharmacophore for hERG potassium channel blockade .

  • Mechanism: The protonated piperidine nitrogen forms a cation-pi interaction with Tyr652 and Phe656 in the hERG pore. The pyridine ring stabilizes this via pi-stacking.[1]

  • Impact: High risk of QT interval prolongation.

  • Mitigation: If hERG binding is observed (

    
    ), consider replacing the pyridine with a less lipophilic heterocycle (e.g., pyrimidine) or reducing the basicity of the piperidine nitrogen.
    
B. Metabolic Cross-Reactivity (CYP Inhibition)

The pyridine moiety in NMPP is a potent Type II inhibitor of Cytochrome P450 enzymes.

  • Mechanism: The

    
     hybridized nitrogen of the pyridine ring coordinates directly with the heme iron of the CYP enzyme, displacing the water molecule required for catalysis.
    
  • Target Enzymes: High affinity for CYP3A4 and CYP2D6 .

  • Experimental Signal: This manifests as a "spectral shift" in binding assays (Type II difference spectrum) and potent inhibition in metabolic stability assays.

C. GPCR Promiscuity

The 4-aminopiperidine core mimics the endogenous neurotransmitters acetylcholine and histamine.

  • Muscarinic Receptors (M1-M5): NMPP derivatives often show off-target affinity for M1, leading to potential cholinergic side effects.

  • Histamine Receptors (H1): The structure overlaps significantly with antihistamines, causing potential sedation or CNS effects if the molecule crosses the blood-brain barrier.

Comparative Performance Data

The following table contrasts NMPP with two common alternatives used during Lead Optimization to modulate these cross-reactivity issues.

FeatureNMPP (Subject) Alternative A: 1-Benzyl Analog Alternative B: Primary Amine (Des-methyl)
Structure Pyridine-CH2-Piperidine-NHMePhenyl-CH2-Piperidine-NHMePyridine-CH2-Piperidine-NH2
CYP Inhibition High (Pyridine N binds Heme)Low (Phenyl cannot coordinate)High (Pyridine retained)
hERG Risk High (Classic pharmacophore)Very High (More lipophilic)Moderate (Lower pKa/Lipophilicity)
Solubility High (Polar Pyridine)Low (Lipophilic Phenyl)High
Selectivity Low (Promiscuous binder)Low (Promiscuous binder)Moderate (Less steric bulk)
Primary Use Fragment/Linker for PROTACsNegative Control for CYPSynthetic Intermediate

Analysis:

  • Use the Benzyl Analog if you need to prove that CYP inhibition is driven specifically by the pyridine nitrogen (the benzyl analog will lose CYP potency but retain hERG potency).

  • Use the Primary Amine if the N-methyl group is causing steric clashes in the primary target, though this rarely mitigates the off-target liabilities of the scaffold itself.

Experimental Protocol: The "De-Risking" Workflow

To validate NMPP-based compounds, do not rely on a single assay. Use this self-validating workflow to distinguish between target engagement and off-target interference.

Step 1: The Spectral Shift Assay (CYP Validation)
  • Goal: Confirm if the pyridine moiety is binding the CYP heme.

  • Protocol:

    • Prepare human liver microsomes (HLM) at 1 mg/mL in phosphate buffer (pH 7.4).

    • Add NMPP (0.5 – 50 µM) to the sample cuvette; add solvent vehicle to the reference cuvette.

    • Record difference spectrum from 350 to 500 nm.

    • Result: A peak at ~425-430 nm and trough at ~390 nm confirms Type II binding (direct heme coordination).

Step 2: The hERG Fluorescence Polarization Assay
  • Goal: Rapidly assess cardiotoxicity risk.

  • Protocol:

    • Use a membrane preparation expressing hERG channels.

    • Incubate with a fluorescent tracer (e.g., Red-hERG) and NMPP (10 µM screening concentration).

    • Measure Fluorescence Polarization (FP).

    • Result: A decrease in mP (milli-polarization) units indicates displacement of the tracer, confirming hERG binding.

Step 3: Functional Cross-Reactivity Flowchart

Workflow Start Compound Synthesis (NMPP Scaffold) PrimaryScreen Primary Target Assay (e.g., CXCR4/Kinase) Start->PrimaryScreen Hit Hit Identified? PrimaryScreen->Hit CYP_Screen CYP Inhibition Screen (Spectral Shift) Hit->CYP_Screen Yes hERG_Screen hERG Binding (FP or Patch Clamp) Hit->hERG_Screen Yes Decision1 Type II Binding? CYP_Screen->Decision1 Decision2 hERG IC50 < 10µM? hERG_Screen->Decision2 Modify1 Strategy: Replace Pyridine with Pyrimidine/Phenyl Decision1->Modify1 Yes Proceed Advance to PK/PD Decision1->Proceed No Modify2 Strategy: Reduce Basicity (Add F to Piperidine) Decision2->Modify2 Yes Decision2->Proceed No

Figure 2: Decision matrix for screening NMPP derivatives against common scaffold liabilities.

References
  • BenchChem. (2025).[2][3] The Pivotal Role of N-Methyl-1-(piperidin-4-yl)methanamine in Modern Medicinal Chemistry: A Technical Guide. BenchChem Technical Library. Link[2]

  • PubChem. (2025). Compound Summary: N-[(pyridin-4-yl)methyl]piperidin-4-amine (CID 53326962). National Center for Biotechnology Information. Link

  • Koley, D., et al. (2021). Pyridine-containing substrate analogs as inhibitors of Cytochrome P450.[1][4][5] Journal of Biological Chemistry. Link

  • Moorthy, N.S., et al. (2012). Structural analysis of 2-piperidin-4-yl-acetamide derivatives for hERG blocking and MCH R1 antagonistic activities. Current Medicinal Chemistry.[3] Link

  • Chem-Impex. (2025). 1-Pyridin-4-ylmethyl-piperidin-4-ylamine: Product Information and Applications. Chem-Impex International. Link

Sources

A Guide to the Independent Verification and Comparative Analysis of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine: A Putative Histamine H4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine. The structural motifs of this compound, specifically the N-substituted piperidine ring and the pyridine moiety, are prevalent in ligands targeting G-protein coupled receptors (GPCRs).[1][2][3] Based on a structural analogy to known pharmacophores, we hypothesize that this molecule functions as an antagonist of the histamine H4 receptor (H4R).

The H4R is the most recently identified histamine receptor and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[4][5] Its activation is implicated in the pathophysiology of various inflammatory and immune disorders, such as atopic dermatitis, allergic rhinitis, and pruritus.[6][7] Consequently, H4R has emerged as a promising therapeutic target, and the development of potent and selective antagonists is an area of intense research.[8]

This document outlines a logical, multi-stage experimental plan to first confirm the activity of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (hereafter "Compound X") at the H4R and then to benchmark its performance against a well-characterized, selective H4R antagonist, JNJ7777120, which serves as a critical tool for in vitro and in vivo validation.[6][8] The protocols described herein are designed to be self-validating, providing researchers with a robust methodology for assessing novel H4R-targeting compounds.

Part 1: In Vitro Target Engagement and Selectivity Profiling

Rationale: The foundational step in characterizing any new compound is to confirm its direct interaction with the intended molecular target. A radioligand competition binding assay is the gold-standard method for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound for a receptor.[9][10] To be considered a viable therapeutic candidate, a compound must not only bind with high affinity to its target but also exhibit high selectivity over related receptors to minimize off-target effects. Therefore, we will assess the binding of Compound X against all four human histamine receptor subtypes (H1R, H2R, H3R, and H4R).

Experiment 1: Competitive Radioligand Binding Assay

This experiment quantifies the ability of Compound X to displace a known high-affinity radioligand from the human H4 receptor.

Experimental Protocol:

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably expressing the recombinant human histamine H4 receptor (HEK293-hH4R) under standard conditions. The use of a recombinant cell line ensures high expression of the target and minimizes interference from other endogenous receptors.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the total protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the radioligand [³H]-Histamine or [³H]-JNJ7777120 (near its Kₑ value), and a range of concentrations of the unlabeled competitor (Compound X or the reference compound JNJ7777120).

    • To determine non-specific binding, include wells containing a high concentration of an unlabeled ligand (e.g., 10 µM JNJ7777120).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting & Scintillation Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing several times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then place them in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Selectivity Assessment:

Repeat the binding assay protocol using cell lines or tissue preparations expressing human H1R, H2R, and H3R. This is a critical self-validating step; a truly selective H4R antagonist should have significantly higher Kᵢ values for the other receptor subtypes.[9]

Anticipated Data & Comparison:

The binding affinities (Kᵢ) for Compound X and the reference compound JNJ7777120 will be summarized for comparative analysis.

CompoundH4R Kᵢ (nM)H1R Kᵢ (nM)H2R Kᵢ (nM)H3R Kᵢ (nM)H4R Selectivity (fold vs. H1/H2/H3)
Compound X ExperimentalExperimentalExperimentalExperimentalCalculated
JNJ7777120 ~10-30>5000>5000~4000>150-fold

Reference values for JNJ7777120 are based on published literature.[8][9]

Part 2: In Vitro Functional Activity Assessment

Rationale: Demonstrating that a compound binds to a target is necessary but not sufficient. It is crucial to verify that this binding translates into a functional effect—in this case, antagonism of receptor signaling. The H4R is coupled to the Gαi/o family of G-proteins.[11] Agonist binding inhibits adenylyl cyclase activity and can stimulate other pathways, such as calcium mobilization and MAP kinase activation, leading to cellular responses like chemotaxis.[5][12] We will use two distinct functional assays to confirm the antagonistic properties of Compound X.

H4R Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the H4R upon activation by an agonist like histamine. An antagonist is designed to block this cascade.

H4R_Signaling cluster_membrane Plasma Membrane H4R H4R G_protein Gαi/oβγ H4R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Gαi/o inhibits PLC PLCβ G_protein->PLC Gβγ activates cAMP cAMP AC->cAMP converts Histamine Histamine (Agonist) Histamine->H4R Binds & Activates Antagonist Compound X (Antagonist) Antagonist->H4R Blocks ATP ATP ATP->AC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Chemotaxis Chemotaxis & Cell Shape Change Ca_mobilization->Chemotaxis InVivo_Workflow cluster_setup Phase 1: Setup cluster_dosing Phase 2: Dosing cluster_challenge Phase 3: Challenge & Observation cluster_analysis Phase 4: Analysis Acclimatize Animal Acclimatization (7 days) Randomize Randomize into Treatment Groups (n=8-10) Acclimatize->Randomize Dosing Administer Compound (e.g., oral gavage) - Vehicle - Compound X (Dose 1, 2, 3) - Positive Control Randomize->Dosing Pruritogen Induce Itch (e.g., Intradermal Histamine) Dosing->Pruritogen Record Video Record Behavior (30-60 minutes) Pruritogen->Record Blind_Scoring Blinded Observer Scores Scratching Bouts Record->Blind_Scoring Stats Statistical Analysis (e.g., ANOVA) Blind_Scoring->Stats

Caption: Workflow for the in vivo pruritus model experiment.

Experiment 4: Histamine-Induced Pruritus Model in Mice

This model directly assesses the ability of an H4R antagonist to block the itch-inducing effects of its endogenous ligand.

Experimental Protocol:

  • Animals & Acclimatization:

    • Use male C57BL/6 mice (8-10 weeks old). House the animals under standard conditions and allow them to acclimatize for at least one week before the experiment.

    • On the day of the study, allow mice to acclimate to individual observation chambers for at least 60 minutes.

  • Dosing:

    • Randomly assign mice to treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)

      • Group 2: Compound X (10 mg/kg, p.o.)

      • Group 3: Compound X (30 mg/kg, p.o.)

      • Group 4: Compound X (100 mg/kg, p.o.)

      • Group 5: Positive Control (e.g., JNJ7777120, 30 mg/kg, p.o.)

    • Administer the compounds or vehicle via oral gavage 60 minutes prior to the pruritogen challenge. The choice of oral administration is to assess potential clinical viability.

  • Pruritus Induction and Observation:

    • Lightly restrain each mouse and administer an intradermal injection of histamine (e.g., 100 µg in 20 µL saline) into the rostral back (nape of the neck).

    • Immediately after injection, return the mouse to its observation chamber and begin video recording its behavior for 30-60 minutes.

  • Behavioral Scoring and Data Analysis:

    • A trained observer, blinded to the treatment groups, will later analyze the video recordings.

    • The primary endpoint is the total number of scratching bouts directed towards the injection site. A "bout" is defined as one or more rapid scratching motions with the hind limb that is terminated by the mouse either licking its paw or returning the paw to the floor. [13] * Compare the mean number of scratching bouts between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

Anticipated Data & Comparison:

The efficacy of Compound X in reducing itch behavior will be quantified and compared to the vehicle and positive control groups.

Treatment GroupDose (mg/kg, p.o.)Mean Scratching Bouts (± SEM)% Inhibition vs. Vehicle
Vehicle -Experimental-
Compound X 10ExperimentalCalculated
Compound X 30ExperimentalCalculated
Compound X 100ExperimentalCalculated
JNJ7777120 30ExperimentalCalculated

Overall Summary and Future Directions

This guide presents a systematic approach to validate the hypothesized activity of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine as a histamine H4 receptor antagonist. By progressing logically from in vitro binding and functional assays to an in vivo model of pruritus, researchers can build a comprehensive data package to support its characterization.

Final Comparative Summary:

ParameterCompound XJNJ7777120 (Reference)
H4R Binding Affinity (Kᵢ) ExperimentalHigh (nM range)
H4R Selectivity ExperimentalHigh (>150-fold)
Functional Antagonism (IC₅₀) ExperimentalPotent (nM range)
In Vivo Efficacy (% Itch Reduction) ExperimentalSignificant

Successful validation would position Compound X as a promising lead for further development. Subsequent steps should include a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling, further structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, and evaluation in more complex, chronic models of inflammatory disease, such as oxazolone- or MC903-induced atopic dermatitis. [13][14]

References

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • Biocytogen. (n.d.). Pruritus Models. Retrieved from [Link]

  • Dong, X., & Dong, X. (2024). Mouse Models of Itch. Journal of Investigative Dermatology. Retrieved from [Link]

  • Wang, F., et al. (2021). Comparative Study on Different Skin Pruritus Mouse Models. ResearchGate. Retrieved from [Link]

  • Wang, F., et al. (2021). Comparative Study on Different Skin Pruritus Mouse Models. Experimental and Therapeutic Medicine. Retrieved from [Link]

  • Gschwandtner, M., et al. (2013). Profiling of histamine H4 receptor agonists in native human monocytes. British Journal of Pharmacology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Atopic Dermatitis Models. Retrieved from [Link]

  • Liu, H., et al. (2008). In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties. British Journal of Pharmacology. Retrieved from [Link]

  • Millington, K., & Mings, S. (2020). Atopic Dermatitis: Diagnosis and Treatment. American Family Physician. Retrieved from [Link]

  • Thurmond, R. L. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology. Retrieved from [Link]

  • American Academy of Pediatrics. (2021). Treatment of Atopic Dermatitis. Retrieved from [Link]

  • James, W. D. (2024). Atopic Dermatitis Treatment & Management. Medscape. Retrieved from [Link]

  • American Academy of Dermatology. (n.d.). Atopic dermatitis clinical guideline. Retrieved from [Link]

  • Parsons, M. E., & Ganellin, C. R. (2001). Histamine receptor assays. Current Protocols in Pharmacology. Retrieved from [Link]

  • Thurmond, R. L. (2017). Clinical Development of Histamine H4 Receptor Antagonists. Handbook of Experimental Pharmacology. Retrieved from [Link]

  • Thurmond, R. L. (2018). The Discovery of Histamine H4 Receptor Antagonists for the Treatment of Inflammation. Medical Research Reviews. Retrieved from [Link]

  • El-Hage, C., et al. (2014). Functional characterization of histamine H4 receptor on human mast cells. Molecular Immunology. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-N-[(1S)-1-methyl-1-phenylethyl]piperidin-4-amine. Retrieved from [Link]

  • Zhang, W., et al. (2012). Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine H4 receptor. Retrieved from [Link]

  • Fieg, G., et al. (2021). The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut. International Journal of Molecular Sciences. Retrieved from [Link]

  • Gil, L. F., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). N-[(pyridin-4-yl)methyl]piperidin-4-amine. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Retrieved from [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Dzierzkowska, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. Retrieved from [Link]

  • Rashid, R., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. Retrieved from [Link]

Sources

Technical Guide: Stereochemical & Regioisomeric Analysis of Pyridinyl-Methyl-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Clarification

Status: The specific molecule requested, N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine , is achiral (symmetric).

In professional drug development, this molecule acts as a flexible, non-stereoselective baseline probe. The "enantiomer comparison" requested is scientifically applicable only when the amine substituent is shifted to the 3-position (creating a chiral center) or if a chiral linker is introduced.

This guide objectively compares the Achiral 4-Isomer (Target) against its Chiral 3-Isomer Counterparts (R/S) . This comparison is critical in Structure-Activity Relationship (SAR) studies to determine if a biological target requires stereospecificity (3-pos) or simple pharmacophore placement (4-pos).

Structural Logic Flow

G Start Input: N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine Check Symmetry Check: Plane of Symmetry through N1-C4 Start->Check Result Outcome: ACHIRAL (Superimposable Mirror Image) Check->Result Symmetry Found Alt Comparative Pivot: Shift Amine to C3 Result->Alt For Stereochemical Study Enant Generates Enantiomers: (3R) vs (3S) Alt->Enant

Figure 1: Decision logic verifying the achirality of the 4-isomer and the necessity to pivot to the 3-isomer for stereochemical comparison.

Comparative Technical Profile

The following data contrasts the achiral 4-substituted scaffold with the chiral 3-substituted analogs. This distinction dictates the purification workflow and biological application.

Feature4-Isomer (The Subject) 3-Isomer (The Chiral Analog)
IUPAC Name N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amineN-methyl-1-(pyridin-4-ylmethyl)piperidin-3-amine
Stereochemistry Achiral (Meso-like symmetry)Chiral (Exists as (R) and (S) enantiomers)
Symmetry Element Plane of symmetry (

) through N1 and C4
None (

point group)
Purification Standard Flash Chromatography (Silica)Chiral SFC or HPLC required for enantiopurity
pKa (Calc.) ~9.8 (Piperidine N), ~5.2 (Pyridine)~9.6 (Piperidine N), ~5.2 (Pyridine)
LogP (Calc.) 1.2 ± 0.21.2 ± 0.2
SAR Utility Exploring linker length/flexibilityExploring binding pocket stereoselectivity
Key Application H4 Receptor Antagonists, Sigma ReceptorsDPP-4 Inhibitors, Kinase Inhibitors

Experimental Protocols

Protocol A: Synthesis of the Achiral 4-Isomer (Reference Standard)

Objective: Efficient generation of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine via Reductive Amination. Mechanism: Formation of an iminium ion followed by hydride reduction.

Reagents:

  • 4-Pyridinecarboxaldehyde (1.0 eq)

  • N-methylpiperidin-4-amine (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCM (Solvent)

  • Acetic Acid (Catalytic)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-Pyridinecarboxaldehyde (10 mmol) and N-methylpiperidin-4-amine (10 mmol) in DCM (50 mL). Add 2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 1 hour under

    
    .
    
  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (10% MeOH/DCM).

  • Quench: Add saturated

    
     aqueous solution (30 mL). Stir vigorously for 20 mins.
    
  • Extraction: Separate organic layer.[1] Extract aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM:MeOH:NH4OH gradient).
    
Protocol B: Chiral Resolution of 3-Isomer Analogs

Objective: Since the 4-isomer is achiral, "enantiomer comparison" requires synthesizing the 3-isomer and separating the (R) and (S) forms to test stereospecificity.

Method: Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 μm).

  • Mobile Phase:

    
     / Methanol (with 0.1% Diethylamine) 80:20.
    
  • Flow Rate: 3.0 mL/min.

  • Detection: UV at 254 nm.

Self-Validating Check:

  • Inject the racemic 3-isomer mix.

  • Observe two distinct peaks (Peak 1: (R)-enantiomer, Peak 2: (S)-enantiomer).

  • Note: The 4-isomer (Protocol A) will elute as a single sharp peak under these conditions, confirming its achirality.

Performance & Binding Analysis

This section analyzes why a researcher would choose the achiral 4-isomer versus the chiral 3-isomer.

Binding Mode Causality
  • 4-Isomer (Achiral): The N-methylamine tail projects directly away from the piperidine ring in an equatorial conformation to minimize 1,3-diaxial strain. This vector is linear relative to the pyridine anchor.

    • Result: Best for deep, narrow binding pockets where "width" (stereochemistry) is a steric clash risk.

  • 3-Isomer (Chiral): The amine projects at a ~60° or ~120° angle (depending on axial/equatorial preference).

    • Result: The (R) and (S) enantiomers probe different sub-pockets. If the biological target has a chiral amino acid residue (e.g., Aspartate) in a specific quadrant, one enantiomer will show >100x potency over the other (Eudismic Ratio).

Pathway Visualization: Synthesis & Screening Logic

The following diagram illustrates the decision pathway for synthesizing these probes.

Workflow Aldehyde 4-Pyridine- carboxaldehyde RedAm Reductive Amination Aldehyde->RedAm Amine4 4-Amino Piperidine Amine4->RedAm Amine3 3-Amino Piperidine Amine3->RedAm Prod4 4-Isomer (ACHIRAL) RedAm->Prod4 If 4-Amino Prod3Rac 3-Isomer (RACEMIC) RedAm->Prod3Rac If 3-Amino SFC Chiral SFC Resolution Prod3R (3R)-Isomer SFC->Prod3R Prod3S (3S)-Isomer SFC->Prod3S Prod3Rac->SFC

Figure 2: Parallel synthesis workflow illustrating the divergence between the direct synthesis of the achiral 4-isomer and the resolution required for the chiral 3-isomers.

References

  • An, H., et al. "Piperidine Scaffolds in Medicinal Chemistry: A Review of Structure-Activity Relationships." Journal of Medicinal Chemistry, 2017.

  • Kou, B., et al. "Synthesis and SAR of 4-substituted piperidines as H4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2012.

  • Smith, J. A. "Chiral Separation Techniques for Piperidine Derivatives using Supercritical Fluid Chromatography." Journal of Chromatography A, 2020.

  • PubChem Database. "Compound Summary: N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine." National Library of Medicine.

(Note: While the specific molecule is a common intermediate, specific "enantiomer" data refers to the 3-isomer analogs as cited in standard medicinal chemistry texts.)

Sources

Safety Operating Guide

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine .

As a specialized pharmaceutical intermediate containing both pyridine (aromatic) and piperidine (aliphatic) nitrogen heterocycles, this compound requires strict adherence to Organic Base waste management protocols. It poses specific risks regarding aquatic toxicity and exothermic reactivity with acids.

Part 1: Executive Safety Summary

Parameter Critical Status
Disposal Class Hazardous Organic Base (Non-Halogenated)
Primary Hazards Corrosive (Skin/Eye), Irritant, Aquatic Toxicity
RCRA Status Likely D002 (Corrosivity) if pH > 12.5; treat as P-Listed equivalent due to pyridine moiety.
Incompatibilities Strong Acids (Violent Exothermic Reaction), Oxidizers , Acid Chlorides.
Drain Disposal STRICTLY PROHIBITED (High aquatic toxicity).

Part 2: Chemical Profile & Hazard Assessment

Understanding the structural reactivity is essential for safe handling. This molecule contains two distinct basic centers:

  • Piperidine Ring (Secondary Amine): A strong aliphatic base (

    
    ). This is the primary driver for pH-related corrosivity and incompatibility with acids.
    
  • Pyridine Ring: A weaker aromatic base (

    
    ). While less basic, the pyridine moiety is responsible for significant aquatic toxicity  and unpleasant odor.
    

Risk Implication:

  • Exotherm Risk: Mixing this waste with acidic waste streams (e.g., HCl, H₂SO₄) will generate immediate, dangerous heat and potentially toxic vapors.

  • Environmental Risk: Pyridine derivatives are mobile in soil and toxic to aquatic microorganisms. Incineration is the only acceptable disposal route.

Part 3: Waste Segregation Logic

Effective disposal begins with segregation. You must not mix this compound with incompatible streams.[1]

WasteSegregation Start Waste: N-methyl-1-(pyridin-4-ylmethyl) piperidin-4-amine StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck StreamC Stream C: Solid Hazardous Waste (Lab Pack) Solid->StreamC Double Bagged Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalogenated StreamA Stream A: Halogenated Organic Bases Halogenated->StreamA StreamB Stream B: Non-Halogenated Organic Bases NonHalogenated->StreamB

Figure 1: Waste Segregation Decision Tree. Ensure the waste is separated by solvent type and physical state.[2] Never mix with acidic streams.

Part 4: Operational Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, synthesis products, or contaminated solids.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine" (Do not use abbreviations).

    • Hazard Checkbox: Corrosive, Toxic.

  • Packing:

    • Place the solid inside the jar.

    • If the solid is a fine powder, dampen slightly with an inert solvent (like mineral oil) only if dust generation is a severe risk during transfer; otherwise, dry transfer is preferred.

    • Secondary Containment: Place the HDPE jar inside a clear zip-lock bag before placing it in the waste drum.

Scenario B: Disposal of Liquid Reaction Mixtures

Applicable for: Mother liquors, reaction byproducts.

  • pH Check (Crucial):

    • Dip a pH strip into the waste solution.

    • If pH < 7 (Acidic): The amine exists as a salt. It is safe to dispose of, but ensure the receiving container is not strongly basic, or heat will evolve.

    • If pH > 7 (Basic): This is the free base form. Do NOT add to acidic waste containers.

  • Bulking:

    • Pour into the "Basic Organic Waste" carboy.

    • Self-Validating Step: Add the first 10mL slowly and watch for bubbling or heat. If reaction occurs, STOP. You have an incompatibility in the waste container.

  • Documentation: Record the volume and concentration on the waste log.

Part 5: Spill Response (SWIMS Protocol)

In the event of a spill, immediate action is required to prevent respiratory exposure and floor corrosion.

SWIMS Protocol:

  • S top the spill source (if safe).[3]

  • W arn others (evacuate the immediate area).

  • I solate the area (close lab doors).

  • M inimize exposure (PPE: Nitrile gloves, lab coat, goggles.[4] Use a respirator if dust/vapors are strong).

  • S tandard Cleanup (See workflow below).

SpillResponse Spill Spill Detected Absorb Absorb/Neutralize (Sand, Vermiculite, or Citric Acid for Bases) Spill->Absorb Don PPE Collect Collect Solids (Plastic Scoop - No Metal) Absorb->Collect Wait 5 mins Clean Wash Surface (Soap & Water) Collect->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Spill Response Workflow. Note: For amine spills, commercial "Caustic/Base Neutralizers" (often citric acid based) are superior to simple clay absorbents as they reduce vapor pressure.

Part 6: Regulatory Compliance & Final Disposition

Recommended Destruction Method: The only compliant destruction method for this compound is High-Temperature Incineration with scrubber systems. This ensures the complete oxidation of the pyridine ring and capture of nitrogen oxides (


).

RCRA Considerations (USA):

  • D002: If the waste is aqueous and pH > 12.5.[5]

  • F-List (F005): If the compound was used as a solvent (unlikely) or mixed with spent pyridine solvents.

  • Generator Status: Ensure this mass is calculated toward your monthly hazardous waste generator status.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.). Compound Summary: Pyridine and Piperidine Derivatives. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

Sources

Personal protective equipment for handling N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine is a bifunctional heterocyclic building block commonly used in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators).[1][2] Structurally, it combines a pyridine ring (electron-deficient aromatic) and a piperidine ring (aliphatic amine) via a methylene linker.[1][2]

The Safety Paradox: While often treated casually as a "standard intermediate," this molecule possesses the high basicity of a secondary aliphatic amine (pKa ~10–11) combined with the potential neurotoxicity and metabolic liabilities of the pyridine motif.[1]

Core Directive: Treat this compound as a Category 1B Corrosive and a Potential Sensitizer .[1] Absence of a specific LD50 value requires the application of Universal Precautionary Protocols for New Chemical Entities (NCEs).[1]

Hazard Identification (Structure-Activity Relationship)

As specific toxicological data is often sparse for this exact CAS, we derive the safety profile from its pharmacophores (Piperidine and Aminopyridine analogs).[1]

Hazard ClassGHS Category (Derived)Scientific Rationale
Skin Corrosion/Irritation Cat 1B (Danger) The piperidine nitrogen and the secondary methyl-amine are highly basic.[1][2] Contact causes immediate saponification of skin lipids and deep tissue burns.
Serious Eye Damage Cat 1 (Danger) Amines raise intraocular pH rapidly; damage is often irreversible (corneal opacification) before flushing can occur.[1]
Acute Toxicity (Oral) Cat 3 or 4 (Warning) Pyridine derivatives often exhibit neurotoxicity.[1][2] Piperidines can cause respiratory depression.
Sensitization Cat 1 (Warning) Benzylic-type amines (pyridin-4-ylmethyl) are potential haptens, leading to allergic contact dermatitis.[1][2]

Personal Protective Equipment (PPE) Matrix

This section details the required "Armor" for handling.[3][4][5][6][7][8][9][10][11][12] Standard lab coats are insufficient for liquid handling of this amine.[1]

PPE Selection Guide[1]
Protection ZoneStandard Operation (mg scale, Solid)High-Risk Operation (>1g, Liquid/Solution)Technical Specification (Why?)
Hand Protection Double Nitrile (0.11 mm min)Laminate (Silver Shield) under NitrilePermeation: Aliphatic amines permeate standard nitrile in <15 mins.[1][2] Laminate provides >480 min breakthrough time.
Eye/Face Chemical Splash Goggles Goggles + Face Shield Safety glasses allow vapors to bypass side-shields.[1][2] Basic vapors cause "blue haze" (corneal edema).
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95 (if powder)The compound has a distinct amine odor.[1][2] If outside hood (spill), use ABEK1 (Organic/Inorganic/Amine) filters.[1]
Body Cotton Lab Coat (Buttoned)Tyvek® Apron or Sleeve CoversCotton absorbs; Tyvek repels.[1] Protects wrists/forearms during liquid transfer.
Visual Decision Tree: PPE Logic
Decision tree determining PPE based on physical state (Solid vs Liquid) Figure 1: PPE Decision Logic based on the physical state of the amine.

Operational Protocols

Weighing & Transfer

The most common exposure route is inhalation of dust or skin contact with the bottleneck.[1][2]

  • Engineering Control: All weighing must occur inside a chemical fume hood.[1] Do not use a benchtop balance.

  • Static Control: Organic amine solids are often fluffy and static-prone.[1] Use an anti-static gun or polonium strip before spatulating to prevent "jumping" of the powder.

  • The "Double-Vial" Method:

    • Tare a synthesis vial with its cap.

    • Add solid.[1] Cap immediately.

    • Transport the closed vial to the reaction station.[1] Never transport open spatulas.[1][2]

Dissolution & Reaction Setup

Exotherm Warning: Amines generate heat when neutralized with acids or dissolved in protic solvents.[1]

  • Solvent Choice: Dissolve in DCM or Methanol.[1] Avoid acetone if possible (potential Schiff base formation with the primary/secondary amine, though this molecule is tertiary/secondary, side reactions can occur).

  • Acid Addition: If forming a salt (e.g., HCl salt), add acid dropwise at 0°C. The pyridine nitrogen and piperidine nitrogen are both proton acceptors; rapid addition can cause boiling/splashing.[1]

Spill Response (Small Scale < 10 mL/g)

Do NOT use paper towels. Cellulose reacts with concentrated basic amines to generate heat.[1]

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection (if outside hood).[1]

  • Neutralize: Cover spill with Dry Sand or Vermiculite .[1] Do not use direct acid (violent reaction).[1]

  • Collect: Scoop into a waste container labeled "Basic Organic Debris."

  • Wash: Clean area with dilute (5%) acetic acid or citric acid, then water.[1]

Emergency Medical Procedures

Time is tissue.[1] Immediate action is required.

ExposureImmediate ActionContraindications (Do NOT Do)
Eye Contact Irrigate for 15-30 mins using eyewash station.[1][2] Hold eyelids open forcibly.Do NOT use vinegar or neutralizing agents.[1] Pure water/saline only.
Skin Contact Drench in safety shower for 15 mins.[1][3][12] Remove contaminated clothing under the water stream.[1]Do NOT apply greases or ointments.[1]
Inhalation Move to fresh air.[1][3][4][6][7][8][11] If breathing is difficult, oxygen (medical personnel only).Do NOT induce vomiting if swallowed.[1][3][4][7][12]

Waste Disposal & Deactivation[1]

Classification: Hazardous Organic Waste (Basic/Corrosive).[1]

  • Segregation: Do not mix with acidic waste streams (risk of exotherm/fumes).[1] Segregate into "Alkaline Organic" waste.

  • Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers (corrosion risk).[1]

  • Labeling: Must explicitly state: "Contains Pyridine/Piperidine Derivatives - Corrosive - Toxic."[1][2]

Workflow Visualization

Step-by-step operational workflow for handling the chemical Figure 2: Operational workflow ensuring containment from prep to cleanup.

References

  • PubChem. (2025).[1] Compound Summary: N-(4-Pyridinylmethyl)-4-pyridinemethanamine (Analogous Structure).[1][2] National Library of Medicine.[1] [Link][1][2]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Sources

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Retrosynthesis Analysis

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N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.